α-Ergocryptinine-d3
Description
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Properties
Molecular Formula |
C₃₂H₃₈D₃N₅O₅ |
|---|---|
Molecular Weight |
578.72 |
Synonyms |
Ergokryptinine-d3; Isoergokryptine-d3; α-Ergocryptinine-d3; α-Ergokryptinine-d3; (5’α,8α)-12’-Hydroxy-2’-(1-methylethyl)-5’-(2-methylpropyl)-ergotaman-3’,6’,18-trione-d3 |
Origin of Product |
United States |
Foundational & Exploratory
α-Ergocryptinine-d3 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to α-Ergocryptinine-d3. It is intended for researchers, scientists, and professionals in the fields of pharmacology, analytical chemistry, and drug development.
Introduction
α-Ergocryptinine is an ergot alkaloid and a diastereomer of α-ergocryptine. Specifically, it is the C-8 epimer of α-ergocryptine. Ergot alkaloids are a class of mycotoxins produced by fungi of the Claviceps genus, and many exhibit significant biological activity. This compound is a deuterated form of α-Ergocryptinine, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the analyte but has a different mass.
Like other ergot alkaloids, α-ergocryptinine is known to interact with various neurotransmitter receptors, most notably dopamine receptors. Its pharmacological profile suggests potential applications as a dopamine agonist and a prolactin inhibitor.
Chemical Structure and Properties
The key structural difference between α-ergocryptine and α-ergocryptinine lies in the stereochemistry at the C-8 position of the ergoline ring. This difference in spatial arrangement of the atoms leads to distinct physicochemical and pharmacological properties.
Physicochemical Properties
Specific experimental data for the physicochemical properties of α-Ergocryptinine and its deuterated form are not extensively reported in the literature. The following table summarizes the available information. The properties of this compound are predicted to be very similar to those of the non-deuterated compound, with the primary difference being the molecular weight.
| Property | α-Ergocryptinine | This compound |
| CAS Number | 511-08-0 | Not available |
| Molecular Formula | C₃₂H₄₁N₅O₅ | C₃₂H₃₈D₃N₅O₅ |
| Molecular Weight | 575.7 g/mol | 578.7 g/mol |
| Appearance | White to off-white solid (presumed) | White to off-white solid (presumed) |
| Melting Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
| logP | Data not available | Data not available |
Pharmacological Properties
The pharmacological activity of α-Ergocryptinine is presumed to be similar to other ergot alkaloids, primarily acting as a dopamine D2 receptor agonist. This activity leads to the inhibition of prolactin secretion from the anterior pituitary gland. Quantitative data on the receptor binding affinity and potency of α-Ergocryptinine are sparse.
| Parameter | Value |
| Receptor Target | Dopamine D2 Receptor (presumed) |
| Mechanism of Action | Agonist (presumed) |
| Biological Activity | Prolactin secretion inhibitor (presumed) |
| Binding Affinity (Ki) | Data not available |
| IC₅₀ / EC₅₀ | Data not available |
Signaling Pathways
The primary signaling pathway modulated by α-Ergocryptinine is believed to be the dopamine D2 receptor pathway. As an agonist, it activates the Gαi/o subunit of the G-protein coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D2 receptor signaling pathway activated by α-Ergocryptinine.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. The following are representative methodologies that can be adapted for the analysis and study of α-Ergocryptinine and its deuterated analog.
HPLC Method for Epimer Separation
This protocol outlines a general approach for the separation of α-ergocryptine and α-ergocryptinine.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV or fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., ammonium carbonate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 310 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter.
-
Injection Volume: 20 µL.
Caption: General workflow for HPLC analysis of ergot alkaloids.
Dopamine D2 Receptor Binding Assay
This is a representative protocol for a competitive radioligand binding assay.
-
Materials:
-
Cell membranes expressing dopamine D2 receptors.
-
Radioligand (e.g., [³H]-Spiperone).
-
Assay buffer (e.g., Tris-HCl with ions like Mg²⁺, Ca²⁺).
-
Non-specific binding control (e.g., Haloperidol).
-
Test compound (α-Ergocryptinine).
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
LC-MS/MS Analysis using this compound
This workflow describes the use of this compound as an internal standard.
-
Sample Preparation:
-
To a known volume of the sample (e.g., plasma, tissue homogenate), add a known amount of this compound solution.
-
Perform sample extraction (e.g., solid-phase extraction or liquid-liquid extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the analyte from other matrix components using a suitable LC gradient.
-
Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM).
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
This compound is a valuable tool for the accurate quantification of α-Ergocryptinine in complex matrices. While its pharmacological properties are not extensively characterized, they are presumed to align with those of other dopamine D2 receptor agonist ergot alkaloids. Further research is needed to fully elucidate the specific binding affinities, potency, and potential therapeutic applications of α-Ergocryptinine. The experimental protocols and workflows provided in this guide offer a foundation for future studies in this area.
Technical Guide: Isotopic Purity of α-Ergocryptinine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and data associated with determining the isotopic purity of deuterated α-Ergocryptinine, specifically α-Ergocryptinine-d3. While a specific Certificate of Analysis for this compound is not publicly available, this document outlines the standard experimental protocols used to ascertain its isotopic distribution and presents a representative data profile.
Introduction to Isotopic Purity
Isotopically labeled compounds, such as this compound, are critical tools in drug metabolism and pharmacokinetic (DMPK) studies, particularly as internal standards for quantitative mass spectrometry. The incorporation of stable isotopes like deuterium (²H or D) creates a molecule with a higher mass but nearly identical chemical properties to its unlabeled counterpart. The accuracy of quantitative studies hinges on the isotopic purity of the labeled standard, which is a measure of the percentage of the compound that contains the desired number of deuterium atoms.
Data on Isotopic Purity
The isotopic purity of a deuterated compound is typically determined by mass spectrometry. The analysis reveals the distribution of isotopic species, including the desired deuterated molecule (d3) and any residual unlabeled (d0) or partially labeled (d1, d2) species.
While specific batch data for this compound is proprietary, the following table represents a typical high-purity standard.
| Isotopic Species | Description | Representative Abundance (%) |
| d0 | Unlabeled α-Ergocryptinine | < 0.1% |
| d1 | α-Ergocryptinine with 1 Deuterium | < 0.5% |
| d2 | α-Ergocryptinine with 2 Deuteriums | < 1.5% |
| d3 | α-Ergocryptinine with 3 Deuteriums | > 98% |
Note: This data is representative and may not reflect the exact specifications of a commercial product. A Certificate of Analysis from the supplier should always be consulted for batch-specific data.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for a compound like this compound primarily relies on high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), often coupled with a chromatographic separation method like liquid chromatography (LC).
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To separate this compound from potential impurities and to determine its isotopic distribution by analyzing the mass-to-charge ratio (m/z) of the molecular ions.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight [Q-TOF] or Orbitrap).
Procedure:
-
Standard Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5-95% Mobile Phase B over several minutes is employed to ensure the elution of the analyte as a sharp peak.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is used, as ergocryptinine contains basic nitrogen atoms that are readily protonated.
-
Scan Mode: The mass spectrometer is operated in full scan mode over a relevant m/z range (e.g., m/z 500-650) to detect the protonated molecular ions [M+H]⁺.
-
Data Acquisition: High-resolution mass spectra are acquired across the chromatographic peak corresponding to this compound.
-
-
Data Analysis:
-
The extracted ion chromatograms for the theoretical m/z values of the d0, d1, d2, and d3 species are plotted.
-
The mass spectrum across the integrated chromatographic peak is analyzed to determine the relative abundance of each isotopic species. The isotopic purity is calculated as the peak area of the d3 ion relative to the sum of the peak areas of all isotopic species (d0 to d3).
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the isotopic purity of this compound.
Caption: Isotopic Purity Determination Workflow.
Signaling Pathway
α-Ergocryptinine, like other ergot alkaloids, is known to interact with dopamine receptors. The following diagram illustrates a simplified dopamine D2 receptor signaling pathway, a primary target for this class of compounds.
Caption: Dopamine D2 Receptor Signaling Pathway.
α-Ergocryptinine-d3 certificate of analysis explained
An In-Depth Technical Guide to the Certificate of Analysis for α-Ergocryptinine-d3
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated standard like this compound is a critical document. It provides a comprehensive summary of the identity, purity, and quality of the compound, ensuring the reliability and reproducibility of experimental results. This guide explains the key components of a typical CoA for this compound, detailing the experimental protocols and presenting the data in a clear, structured format.
Compound Identification and Characterization
This section of the CoA confirms the identity and basic properties of the material. It typically includes the compound's name, catalog number, molecular formula, and molecular weight.
| Parameter | Specification |
| Product Name | This compound |
| Molecular Formula | C₃₂H₃₈D₃N₅O₅ |
| Molecular Weight | 578.72 g/mol |
| CAS Number | Not available |
| Appearance | White to off-white solid |
| Storage | -20°C, protect from light and moisture |
Purity and Impurity Profile
The purity of the standard is a crucial parameter. The primary methods for determining the purity of ergot alkaloids are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a fluorescence detector (FLD) or a mass spectrometer (MS).
Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate this compound from any impurities. The area under the peak corresponding to the compound of interest is compared to the total area of all peaks to determine its purity.
| Parameter | Result |
| Purity (by HPLC) | ≥98% |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of acetonitrile and water with a modifier (e.g., ammonium carbonate) |
| Detection | UV at a specified wavelength or Fluorescence (Excitation/Emission wavelengths) |
Experimental Protocol: HPLC Purity Determination
A common method for the analysis of ergot alkaloids involves reverse-phase HPLC.[1][2][3]
-
Instrumentation : A standard HPLC system equipped with a UV or fluorescence detector.
-
Column : A C18 stationary phase column is typically used for the separation of these compounds.
-
Mobile Phase : A gradient elution is often employed, starting with a higher percentage of an aqueous solvent (e.g., water with a pH modifier like ammonium carbonate) and increasing the percentage of an organic solvent like acetonitrile. Alkaline mobile phases can improve the stability and separation of the epimers.[4]
-
Sample Preparation : The this compound standard is accurately weighed and dissolved in a suitable solvent, such as acetonitrile, to a known concentration.[5]
-
Analysis : A small volume of the sample solution is injected into the HPLC system. The chromatogram is recorded, and the peak areas are integrated. Purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Identity Confirmation by Mass Spectrometry and NMR Spectroscopy
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques used to confirm the identity and structure of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For deuterated compounds, it also confirms the incorporation of the deuterium atoms.
| Parameter | Result |
| Technique | Electrospray Ionization (ESI) - Mass Spectrometry |
| [M+H]⁺ | Expected: 579.73 |
| Observed: Consistent with theoretical value |
Experimental Protocol: Mass Spectrometry
-
Instrumentation : A mass spectrometer, often coupled with an HPLC system (LC-MS/MS), is used.[4][6][7]
-
Ionization : Electrospray ionization (ESI) is a common technique for ionizing ergot alkaloids.
-
Analysis : The sample is introduced into the mass spectrometer, and the m/z of the molecular ion is measured. The observed mass should match the calculated mass for the deuterated compound. Fragmentation patterns can also be analyzed to further confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the position of atoms and functional groups. ¹H NMR and ¹³C NMR are commonly used.
| Parameter | Result |
| Technique | ¹H NMR, ¹³C NMR |
| Solvent | Deuterated solvent (e.g., DMSO-d₆) |
| Result | The spectrum is consistent with the structure of this compound. |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer.
-
Sample Preparation : The sample is dissolved in a deuterated solvent.
-
Analysis : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to assign all proton and carbon signals.[8] The resulting spectra are compared with known spectra of the non-deuterated compound and analyzed to confirm the structure and the location of the deuterium labels.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the Certificate of Analysis process and a typical HPLC-based purity analysis.
Certificate of Analysis workflow from sample receipt to final approval.
Workflow for determining purity using High-Performance Liquid Chromatography.
This guide provides a comprehensive overview of the information contained within a Certificate of Analysis for this compound. By understanding the data presented and the methodologies used to obtain it, researchers can have full confidence in the quality and identity of this critical analytical standard.
References
- 1. [A method for the determination of ergot alkaloids in food] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ergot alkaloids in feed by HPLC [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. food.gov.uk [food.gov.uk]
- 6. mdpi.com [mdpi.com]
- 7. doaj.org [doaj.org]
- 8. Crystallographic and NMR Investigation of Ergometrine and Methylergometrine, Two Alkaloids from Claviceps Purpurea - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide: α-Ergocryptinine-d3 and α-Ergocryptine-d3 for Advanced Research Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of α-Ergocryptinine-d3 and α-Ergocryptine-d3, two critical isotopically labeled compounds utilized in advanced analytical and pharmacological research. The focus is on their distinct chemical properties, comparative data, and detailed experimental applications, particularly in the context of drug development and bioanalysis.
Core Chemical and Physical Distinctions
α-Ergocryptine and α-Ergocryptinine are ergot alkaloids that are stereoisomers, specifically C-8 epimers. This structural difference, while subtle, gives rise to distinct physical and chemical properties. The "-d3" suffix in their names indicates that three hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes them ideal for use as internal standards in mass spectrometry-based analytical methods.
The key distinction lies in the orientation of the substituent at the C-8 position of the ergoline ring. This epimerization can occur in solution, especially when exposed to acidic or basic conditions, which is a critical consideration in their analytical use.
Below is a summary of their key properties:
| Property | This compound | α-Ergocryptine-d3 |
| Synonyms | (5'α)-9,10-Didehydro-12'-hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)ergotaman-3',6',18-trione-d3 | (5'α,8α)-9,10-Didehydro-6-methyl-ergoline-8-carboxylic acid-d3 |
| CAS Number | Not specified | Not specified |
| Molecular Formula | C32H38D3N5O5 | C32H38D3N5O5 |
| Molecular Weight | Approx. 580.7 g/mol | Approx. 580.7 g/mol |
| Chiral Center | C-8 (and others) | C-8 (and others) |
| Epimeric Relationship | C-8 epimer of α-Ergocryptine-d3 | C-8 epimer of this compound |
| Primary Application | Internal standard for mass spectrometry | Internal standard for mass spectrometry |
Experimental Protocols: Quantification using LC-MS/MS
The primary application of this compound and α-Ergocryptine-d3 is as internal standards for the accurate quantification of their non-deuterated counterparts in complex biological matrices. Below is a representative Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol.
Objective: To quantify α-ergocryptine in plasma samples using α-ergocryptine-d3 as an internal standard.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (α-Ergocryptine-d3 in methanol).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
α-Ergocryptine: Monitor a specific precursor-to-product ion transition (e.g., m/z 576.3 → 285.1).
-
α-Ergocryptine-d3 (Internal Standard): Monitor the corresponding transition for the deuterated analog (e.g., m/z 579.3 → 288.1).
-
-
Data Analysis: The concentration of α-ergocryptine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
-
Signaling Pathways and Biological Activity
α-Ergocryptine, the parent compound of α-Ergocryptine-d3, is known to be a potent dopamine D2 receptor agonist. Its interaction with dopamine receptors is the basis for its pharmacological effects. The signaling cascade initiated by D2 receptor activation typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The diagram below illustrates the canonical dopamine D2 receptor signaling pathway.
Experimental and Logical Workflows
The use of deuterated internal standards is a cornerstone of modern quantitative bioanalysis. The logical workflow ensures accuracy and precision by correcting for variations in sample preparation and instrument response.
The following diagram outlines the typical workflow for a quantitative analysis using α-Ergocryptine-d3 as an internal standard.
The Core Mechanism of α-Ergocryptinine-d3 as an Internal Standard in Quantitative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and application of α-Ergocryptinine-d3 as an internal standard in the quantitative analysis of ergot alkaloids and other related compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern analytical chemistry, ensuring the accuracy, precision, and reliability of quantitative data.
The Principle of Isotope Dilution Mass Spectrometry
The core of this compound's function lies in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled standard (this compound) is added to the sample at the earliest stage of the analytical workflow. This "spiked" sample is then subjected to the entire sample preparation and analysis procedure.
This compound is an ideal internal standard because it is chemically and physically almost identical to its non-labeled counterpart, α-Ergocryptinine, and by extension, other structurally similar ergot alkaloids. The key difference is the presence of three deuterium (d3) atoms, which increases its mass by three daltons. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar chemical behavior ensures they are affected proportionally by various sources of error throughout the analytical process.
By measuring the ratio of the signal from the native analyte to that of the known amount of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or variations in instrument response.
The Role of this compound in Mitigating Analytical Variability
The use of this compound as an internal standard effectively compensates for a range of potential errors that can occur during analysis:
-
Sample Preparation and Extraction: Losses of the analyte during complex extraction procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are a significant source of variability. Because this compound behaves identically to the analyte, any loss of the analyte will be accompanied by a proportional loss of the internal standard, thus preserving the analyte-to-internal standard ratio.
-
Matrix Effects: Biological and environmental samples contain complex matrices that can interfere with the ionization of the analyte in the mass spectrometer's source. This can lead to ion suppression or enhancement, causing inaccurate quantification. As this compound co-elutes with the analyte from the liquid chromatography column and experiences the same matrix effects, the ratio of their signals remains unaffected, leading to a more accurate measurement.
-
Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system, such as variations in injection volume or detector response, can introduce errors. The simultaneous detection of the analyte and the internal standard normalizes these variations.
Quantitative Data and Method Performance
The implementation of this compound as an internal standard significantly enhances the performance of quantitative methods for ergot alkaloids. The following table summarizes typical performance characteristics of a validated LC-MS/MS method utilizing a deuterated internal standard for the analysis of ergot alkaloids in a complex matrix like rye flour.
| Parameter | Typical Performance with this compound Internal Standard |
| Linearity (R²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/kg |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 15% |
| Matrix Effect | Compensated, typically within ±15% |
Experimental Protocol: Quantification of Ergot Alkaloids in Rye Flour using this compound
This section outlines a representative experimental protocol for the quantitative analysis of six major ergot alkaloids (ergometrine, ergotamine, ergosine, ergocornine, ergocristine, and α-ergocryptine) and their corresponding -inine epimers in rye flour using this compound as an internal standard.
4.1. Materials and Reagents
-
Reference standards of the target ergot alkaloids
-
This compound internal standard solution (1 µg/mL in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium carbonate
-
Formic acid
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
-
Dispersive SPE (dSPE) sorbents (e.g., PSA, C18)
4.2. Sample Preparation (QuEChERS-based Extraction)
-
Weigh 5 g of homogenized rye flour into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add a known amount (e.g., 50 µL of a 1 µg/mL solution) of the this compound internal standard solution.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts, shake vigorously for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
4.3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 5 mM ammonium carbonate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the target analytes (e.g., 5% B to 95% B over 10 minutes)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
4.4. MRM Transitions
The following table provides example MRM transitions for α-ergocryptine and its deuterated internal standard. The precursor ion is the protonated molecule [M+H]⁺, and the product ions are characteristic fragments.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| α-Ergocryptine | 576.3 | 223.1 | 282.2 |
| This compound | 579.3 | 226.1 | 285.2 |
Visualizing the Workflow and Mechanism
5.1. Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of ergot alkaloids using this compound.
5.2. Principle of Isotope Dilution
This diagram illustrates how the internal standard corrects for variations in the analytical process.
5.3. Mass Spectrometric Detection
The following diagram depicts the logical flow of detection in the mass spectrometer.
The Natural Occurrence and Epimerization of α-Ergocryptinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of α-ergocryptinine, an ergot alkaloid of significant pharmacological interest. The document details its prevalence in various natural sources, outlines methodologies for its extraction and quantification, and illustrates its biochemical context through signaling pathway and experimental workflow diagrams.
Quantitative Occurrence of α-Ergocryptinine
α-Ergocryptinine is a naturally occurring ergot alkaloid produced predominantly by fungi of the genus Claviceps, most notably Claviceps purpurea. These fungi infect the developing ovaries of various grasses and cereals, forming hardened mycelial masses called sclerotia (ergots), which are the primary source of these alkaloids. α-Ergocryptinine exists in an epimeric pair with β-ergocryptinine, and their relative abundance can vary depending on the fungal strain, host plant, and environmental conditions. The following tables summarize the quantitative data on the occurrence of α-ergocryptinine in various natural sources.
| Fungal Source | Host Plant | Alkaloid Concentration (mg/kg) | Reference |
| Claviceps purpurea | Rye | 120 - 450 | |
| Claviceps purpurea | Wheat | 80 - 200 | |
| Claviceps purpurea | Barley | 50 - 150 | |
| Epichloë coenophiala | Tall Fescue (Festuca arundinacea) | 0.1 - 2.5 |
Table 1: Concentration of α-Ergocryptinine in various fungal sclerotia and infected plants.
| Plant Family | Genus | Species | Part of Plant | Alkaloid Presence |
| Convolvulaceae | Ipomoea | asarifolia | Seeds | Detected |
| Convolvulaceae | Argyreia | nervosa | Seeds | Detected |
| Poaceae | Lolium | perenne | Whole Plant (endophyte-infected) | Detected |
Table 2: Presence of α-Ergocryptinine in various plant families, often due to symbiotic relationships with ergot fungi.
Experimental Protocols
The accurate quantification and characterization of α-ergocryptinine require robust experimental protocols. The following sections detail the methodologies for the extraction and analysis of this compound from natural sources.
Extraction of α-Ergocryptinine from Sclerotia
This protocol describes a common method for the extraction of ergot alkaloids from Claviceps purpurea sclerotia.
Materials:
-
Dried and ground sclerotia
-
Defatting solvent: n-hexane
-
Extraction solvent: 80% methanol with 2% tartaric acid
-
Ammonia solution (25%)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Defatting: A known quantity of powdered sclerotia is defatted with n-hexane for 2-3 hours using a Soxhlet apparatus to remove lipids that can interfere with the extraction process.
-
Alkaloid Extraction: The defatted material is air-dried and then extracted with an 80% methanol solution containing 2% tartaric acid. The extraction is typically carried out in an ultrasonic bath for 1 hour at room temperature.
-
Filtration: The mixture is filtered, and the solid residue is re-extracted twice more with the same solvent. The filtrates are combined.
-
pH Adjustment and Liquid-Liquid Extraction: The combined filtrate is concentrated under reduced pressure using a rotary evaporator. The pH of the aqueous residue is adjusted to 8-9 with an ammonia solution. The alkaloids are then extracted three times with dichloromethane.
-
Drying and Concentration: The combined dichloromethane extracts are dried over anhydrous sodium sulfate, filtered, and evaporated to dryness under reduced pressure.
-
Reconstitution: The dried extract is reconstituted in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol provides a general framework for the quantification of α-ergocryptinine using HPLC-MS/MS, a highly sensitive and selective technique.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes. A specific gradient would be optimized based on the exact column and system.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for α-ergocryptinine are monitored for quantification and confirmation. For example, a common transition for ergocryptine (the parent compound of the epimers) is m/z 576.3 → 282.1.
-
Source Parameters: Capillary voltage, cone voltage, desolvation gas flow, and temperature are optimized to achieve maximum sensitivity for the analyte.
Quantification:
-
A calibration curve is constructed using certified reference standards of α-ergocryptinine at various concentrations.
-
The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.
-
The epimer, β-ergocryptinine, can be separated and quantified in the same run if the chromatographic conditions provide sufficient resolution.
Visualizations
The following diagrams illustrate a representative signaling pathway for ergot alkaloids and a typical experimental workflow for their analysis.
Caption: Dopamine D2 receptor signaling pathway, a common target for ergot alkaloids like α-ergocryptinine.
Caption: Experimental workflow for the isolation and analysis of α-ergocryptinine from natural sources.
α-Ergocryptinine-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of α-Ergocryptinine-d3, a deuterated form of the ergot alkaloid α-Ergocryptinine. This document outlines its chemical properties, relevant experimental protocols, and its interaction with biological systems, particularly the dopaminergic pathways.
Core Compound Information
α-Ergocryptinine is a diastereomer of α-ergocryptine, and the "-d3" designation indicates the presence of three deuterium atoms, making it a valuable tool in metabolic and pharmacokinetic studies. While a specific CAS number for this compound is not publicly available, data for the non-deuterated form and the deuterated epimer are provided for reference.
Table 1: Physicochemical Properties of α-Ergocryptinine and its Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| α-Ergocryptinine | 511-10-4 | C₃₂H₄₁N₅O₅ | 575.70 |
| α-Ergocryptine-d3 | 1794783-50-8 | C₃₂H₃₈D₃N₅O₅ | 578.72[1][2] |
| This compound | Not Available | C₃₂H₃₈D₃N₅O₅ | 578.72 (calculated) |
Experimental Protocols
Synthesis of Deuterated Ergot Alkaloids
The introduction of deuterium into ergot alkaloids like α-ergocryptinine can be achieved through semi-synthetic methods. A general approach involves the N6-demethylation of the parent alkaloid to form the "nor" intermediate. This is followed by remethylation using a deuterated methylating agent, such as ¹³CD₃-labeled iodomethane.
General Synthesis Workflow:
-
Demethylation: The native ergot alkaloid is dissolved in a suitable solvent (e.g., methanol or dichloromethane) and cooled. A demethylating agent, such as meta-chloroperbenzoic acid, is added to facilitate the removal of the N6-methyl group.
-
Purification of "Nor" Intermediate: The resulting demethylated ergot alkaloid is purified using techniques like preparative High-Performance Liquid Chromatography (HPLC).
-
Remethylation with Deuterated Agent: The purified "nor" alkaloid is redissolved (e.g., in acetone), and a deuterated methylating agent (e.g., ¹³CD₃I) is introduced to yield the final deuterated product.
-
Final Purification: The crude mixture undergoes a final purification step, typically via preparative HPLC, to isolate the high-purity deuterated ergot alkaloid.
Biological Activity and Signaling Pathways
Ergot alkaloids, including α-ergocryptinine, are known for their interaction with various neurotransmitter receptors, most notably dopamine receptors. α-Ergocryptinine acts as an agonist at D2 dopamine receptors.
Dopamine D2 Receptor Signaling
Activation of the D2 dopamine receptor by an agonist like α-ergocryptinine initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Key steps in the D2 receptor signaling pathway:
-
Agonist Binding: this compound binds to the D2 dopamine receptor, a G protein-coupled receptor (GPCR).
-
G Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of an associated inhibitory G protein (Gi).
-
Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi protein inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP: The inhibition of adenylyl cyclase results in a decreased conversion of ATP to cyclic AMP (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately altering cellular responses.
References
The Role of Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, and metabolic research, the precision and accuracy of measurements are paramount. Mass spectrometry (MS) has emerged as a gold-standard analytical technique due to its high sensitivity and selectivity. However, the inherent variability in sample preparation, instrument response, and matrix effects can introduce significant errors in quantification. The use of stable isotope-labeled internal standards, particularly deuterated standards, has become an indispensable strategy to mitigate these challenges and ensure the reliability of quantitative MS-based assays.
This technical guide provides a comprehensive overview of the core principles, applications, and best practices for the use of deuterated standards in mass spectrometry. It delves into the rationale behind their use, methodologies for their application, and the critical considerations for robust and accurate quantification.
Core Principles: The "Ideal" Internal Standard
An internal standard (IS) is a compound that is added in a known quantity to a sample before processing. It is a substance that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. The fundamental principle is that the IS experiences the same analytical variations as the analyte. By measuring the ratio of the analyte's signal to the IS's signal, variations in sample recovery, matrix effects, and instrument response can be effectively normalized.
Deuterated standards are considered the "gold standard" for internal standards in many mass spectrometry applications. This is because they are chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with their heavier isotope, deuterium. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample preparation and analysis.
Advantages of Deuterated Standards
The use of deuterated standards offers several key advantages in quantitative mass spectrometry:
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant source of error in MS-based quantification. Since deuterated standards have nearly identical retention times and ionization efficiencies to their non-deuterated counterparts, they experience the same matrix effects. By calculating the analyte-to-internal standard peak area ratio, these effects can be effectively canceled out.
-
Compensation for Sample Preparation Variability: Losses of the analyte during extraction, cleanup, and other sample processing steps are a common source of variability. Because the deuterated internal standard is added at the beginning of the workflow, it experiences the same losses as the analyte. This allows for accurate correction of recovery issues.
-
Improved Precision and Accuracy: By accounting for the aforementioned sources of error, the use of deuterated standards significantly improves the precision and accuracy of quantitative measurements, leading to more reliable and reproducible data.
Key Applications in Research and Drug Development
Deuterated standards are integral to a wide range of quantitative mass spectrometry applications, including:
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: In drug development, accurate measurement of drug and metabolite concentrations in biological fluids is crucial for determining pharmacokinetic parameters. Deuterated standards are routinely used in these bioanalytical assays to ensure data quality.
-
Clinical Diagnostics: The quantification of biomarkers, hormones, and therapeutic drugs in clinical samples requires high accuracy and precision. Deuterated internal standards are essential for the development of robust and reliable clinical diagnostic assays.
-
Metabolomics and Metabolic Flux Analysis: In metabolomics, deuterated standards are used for the absolute quantification of metabolites. In metabolic flux analysis, stable isotope tracers, including deuterium-labeled compounds, are used to track the flow of atoms through metabolic pathways.
-
Environmental and Food Safety Analysis: The accurate quantification of pollutants, contaminants, and residues in environmental and food samples is critical for public health. Deuterated standards are employed to ensure the reliability of these measurements.
Experimental Workflow for Quantitative Analysis using a Deuterated Internal Standard
The following diagram illustrates a typical experimental workflow for a quantitative LC-MS/MS analysis using a deuterated internal standard.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Detailed Experimental Protocol: Bioanalytical Method for a Small Molecule Drug in Plasma
This section provides a generalized, yet detailed, protocol for the quantification of a small molecule drug in human plasma using a deuterated internal standard and LC-MS/MS.
1. Materials and Reagents:
-
Analyte and deuterated internal standard (IS) reference materials
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or 96-well plates
-
Appropriate solvents for SPE (e.g., conditioning, wash, and elution solvents)
-
Calibrant and quality control (QC) stock solutions
2. Preparation of Standard and QC Samples:
-
Prepare stock solutions of the analyte and IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into blank plasma to achieve a concentration range that covers the expected in-vivo concentrations.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank plasma in the same manner as the calibration standards.
3. Sample Preparation (Protein Precipitation and SPE):
-
To 100 µL of plasma sample (calibrant, QC, or unknown), add 25 µL of the IS working solution (at a fixed concentration).
-
Vortex mix for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or well.
-
(Optional but recommended for cleaner samples) Perform Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and IS with a stronger organic solvent.
-
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from potential interferences.
-
Flow rate: 0.4 mL/min.
-
Injection volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization mode: Electrospray ionization (ESI), positive or negative ion mode, depending on the analyte.
-
Detection mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions: Optimize the precursor-to-product ion transitions for both the analyte and the IS.
-
5. Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the IS for each sample.
-
Calculate the peak area ratio (analyte area / IS area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables summarize typical performance data for a bioanalytical method using a deuterated internal standard.
Table 1: Calibration Curve Performance
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 1,250 | 50,100 | 0.0249 | 1.05 | 105.0 |
| 5 | 6,300 | 50,500 | 0.1248 | 4.98 | 99.6 |
| 10 | 12,400 | 49,800 | 0.2490 | 10.1 | 101.0 |
| 50 | 62,000 | 50,200 | 1.2351 | 49.5 | 99.0 |
| 100 | 125,500 | 50,300 | 2.4950 | 100.2 | 100.2 |
| 500 | 628,000 | 50,100 | 12.535 | 498.5 | 99.7 |
| 1000 | 1,250,000 | 49,900 | 25.050 | 995.0 | 99.5 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Standard Deviation | CV (%) | Accuracy (%) |
| Low | 3 | 2.95 | 0.15 | 5.1 | 98.3 |
| Medium | 80 | 81.2 | 3.25 | 4.0 | 101.5 |
| High | 800 | 790.4 | 23.71 | 3.0 | 98.8 |
Considerations and Potential Pitfalls
While deuterated standards are powerful tools, their use is not without considerations:
-
Isotopic Purity: The deuterated standard should have high isotopic purity to prevent its contribution to the analyte signal.
-
Deuterium Exchange: In some cases, deuterium atoms can exchange with protons from the solvent or matrix, leading to a decrease in the IS signal and inaccurate quantification. This is more likely to occur with deuterium atoms attached to heteroatoms (e.g., -OH, -NH2).
-
Chromatographic Separation: In some instances, particularly with a high degree of deuteration, the deuterated standard may exhibit a slightly shorter retention time on reversed-phase columns compared to the analyte. This is known as an "isotope effect." If this separation is significant, it can lead to differential matrix effects and compromise the accuracy of quantification.
-
Cost and Availability: The synthesis of custom deuterated standards can be expensive and time-consuming.
Logical Relationship: Choosing an Appropriate Internal Standard
The selection of an appropriate internal standard is a critical decision in method development. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an internal standard.
Conclusion
Deuterated standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to mimic the behavior of the analyte of interest throughout the analytical process provides a robust means of correcting for a wide range of potential errors, thereby ensuring the accuracy, precision, and reliability of the data. A thorough understanding of their properties, coupled with careful method development and validation, is essential for their successful implementation in research, drug development, and clinical diagnostics. By following the principles and protocols outlined in this guide, researchers can harness the full potential of deuterated standards to achieve high-quality quantitative results.
Methodological & Application
LC-MS/MS Method for the Quantification of Ergot Alkaloids in Cereal Products Using α-Ergocryptinine-d3
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of twelve major ergot alkaloids (EAs) in complex cereal matrices. To ensure accuracy and precision, the method employs a stable isotope-labeled internal standard, α-Ergocryptinine-d3. This protocol is intended for researchers, scientists, and quality control professionals in the food safety and agricultural sectors.
Introduction
Ergot alkaloids are mycotoxins produced by fungi of the Claviceps genus, which primarily infect rye and other cereals. These compounds pose a significant health risk to both humans and animals, causing a condition known as ergotism. Due to their toxicity, regulatory bodies worldwide have established maximum permissible levels for EAs in various food and feed products. Consequently, sensitive and reliable analytical methods are crucial for monitoring EA contamination in the food supply chain. This LC-MS/MS method provides a highly selective and quantitative approach for the analysis of the six major ergot alkaloids and their corresponding -inine epimers.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of ergot alkaloids.
Sample Preparation (QuEChERS-based)
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of ergot alkaloids from cereal samples.
-
Homogenization: Homogenize a representative 25 g portion of the cereal sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile and 10 mL of cold water.
-
Spike the sample with the internal standard solution (this compound) to a final concentration of 20 µg/kg.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4 °C.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg MgSO₄ and 150 mg primary secondary amine (PSA) sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes at 4 °C.
-
-
Final Preparation:
-
Transfer 4 mL of the cleaned extract into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the mobile phase (5 mM ammonium carbonate in water/methanol, 80:20, v/v).
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC vial for analysis.
-
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is recommended for optimal separation.
-
Mobile Phase A: 5 mM ammonium carbonate in water.
-
Mobile Phase B: 5 mM ammonium carbonate in methanol.
-
Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the analytes. A starting condition of 80% A is common, transitioning to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): The instrument is operated in MRM mode to monitor specific precursor-to-product ion transitions for each ergot alkaloid and the internal standard. This ensures high selectivity and sensitivity.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Quantitative Data Summary
The performance of this method has been validated for linearity, recovery, and limits of quantification (LOQs) for the twelve target ergot alkaloids. The results are summarized in the tables below.
Table 1: Linearity and Correlation Coefficients
| Ergot Alkaloid | Linear Range (µg/kg) | Correlation Coefficient (r²) |
| Ergometrine | 0.5 - 100 | >0.99 |
| Ergometrinine | 0.5 - 100 | >0.99 |
| Ergosine | 0.5 - 100 | >0.99 |
| Ergosinine | 0.5 - 100 | >0.99 |
| Ergotamine | 0.5 - 100 | >0.99 |
| Ergotaminine | 0.5 - 100 | >0.99 |
| Ergocornine | 0.5 - 100 | >0.99 |
| Ergocorninine | 0.5 - 100 | >0.99 |
| α-Ergocryptine | 0.5 - 100 | >0.99 |
| α-Ergocryptinine | 0.5 - 100 | >0.99 |
| β-Ergocryptine | 0.5 - 100 | >0.99 |
| β-Ergocryptinine | 0.5 - 100 | >0.99 |
Table 2: Recovery and Precision
| Ergot Alkaloid | Spiking Level (µg/kg) | Recovery (%) | RSD (%) |
| Ergometrine | 10 | 95 | <10 |
| Ergometrinine | 10 | 93 | <10 |
| Ergosine | 10 | 98 | <10 |
| Ergosinine | 10 | 96 | <10 |
| Ergotamine | 10 | 99 | <10 |
| Ergotaminine | 10 | 97 | <10 |
| Ergocornine | 10 | 94 | <10 |
| Ergocorninine | 10 | 92 | <10 |
| α-Ergocryptine | 10 | 96 | <10 |
| α-Ergocryptinine | 10 | 95 | <10 |
| β-Ergocryptine | 10 | 93 | <10 |
| β-Ergocryptinine | 10 | 91 | <10 |
Table 3: Limits of Quantification (LOQs)
| Ergot Alkaloid | LOQ (µg/kg) |
| Ergometrine | 0.5 |
| Ergometrinine | 0.5 |
| Ergosine | 0.5 |
| Ergosinine | 0.5 |
| Ergotamine | 0.5 |
| Ergotaminine | 0.5 |
| Ergocornine | 0.5 |
| Ergocorninine | 0.5 |
| α-Ergocryptine | 0.5 |
| α-Ergocryptinine | 0.5 |
| β-Ergocryptine | 0.5 |
| β-Ergocryptinine | 0.5 |
Visualizations
Caption: Experimental workflow for ergot alkaloid analysis.
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a reliable and sensitive tool for the routine monitoring of twelve key ergot alkaloids in cereal products. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variations in instrument response, ensuring high accuracy and precision. The QuEChERS-based sample preparation protocol is efficient and effective, allowing for high sample throughput. This method is well-suited for food safety laboratories and regulatory agencies to ensure compliance with established limits for ergot alkaloid contamination.
Application Note and Protocol for the Quantification of Ergot Alkaloids in Rye Flour using α-Ergocryptinine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergot alkaloids (EAs) are mycotoxins produced by fungi of the Claviceps genus, most notably Claviceps purpurea, which commonly infects cereal grains like rye.[1][2] These alkaloids can cause a toxic condition known as ergotism in humans and animals, and their presence in food and feed is a significant safety concern.[3][4] Regulatory bodies, such as the European Commission, are in the process of setting stringent maximum levels for the sum of 12 major ergot alkaloids in food products.[5]
This application note provides a detailed protocol for the sensitive and accurate quantification of the six major ergot alkaloids and their corresponding -inine epimers in rye flour using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The method employs a deuterated internal standard, α-Ergocryptinine-d3, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Target Analytes:
-
Ergometrine & Ergometrinine
-
Ergotamine & Ergotaminine
-
Ergosine & Ergosinine
-
Ergocornine & Ergocorninine
-
Ergocristine & Ergocristinine
-
α-Ergocryptine & α-Ergocryptinine
Experimental Protocols
1. Sample Preparation (Modified QuEChERS Extraction)
This protocol is adapted from established methods for ergot alkaloid extraction from cereal matrices.[6]
-
Reagents and Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Ammonium carbonate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
This compound internal standard solution (1 µg/mL in ACN)
-
Milli-Q or equivalent purified water
-
-
Procedure:
-
Weigh 5 g (± 0.01 g) of a homogenized rye flour sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of an 84:16 (v/v) acetonitrile/water solution containing 0.1% ammonium carbonate.
-
Spike the sample with 50 µL of the 1 µg/mL this compound internal standard solution.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS salt mixture (4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for UHPLC-MS/MS analysis.
-
2. UHPLC-MS/MS Analysis
-
Instrumentation:
-
UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
UHPLC Conditions:
-
Column: C18 column suitable for high pH conditions (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium carbonate in water (pH ~9).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
Data Presentation
Table 1: MRM Transitions and Optimized MS/MS Parameters for Ergot Alkaloids and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Ergometrine | 326.2 | 223.1 | 20 | 208.1 | 25 |
| Ergometrinine | 326.2 | 223.1 | 20 | 208.1 | 25 |
| Ergotamine | 582.3 | 223.1 | 35 | 564.3 | 22 |
| Ergotaminine | 582.3 | 223.1 | 35 | 564.3 | 22 |
| Ergosine | 546.3 | 223.1 | 32 | 528.3 | 20 |
| Ergosinine | 546.3 | 223.1 | 32 | 528.3 | 20 |
| Ergocornine | 562.3 | 223.1 | 34 | 544.3 | 21 |
| Ergocorninine | 562.3 | 223.1 | 34 | 544.3 | 21 |
| Ergocristine | 610.3 | 223.1 | 38 | 592.3 | 24 |
| Ergocristinine | 610.3 | 223.1 | 38 | 592.3 | 24 |
| α-Ergocryptine | 576.3 | 223.1 | 36 | 558.3 | 23 |
| α-Ergocryptinine | 576.3 | 223.1 | 36 | 558.3 | 23 |
| This compound (IS) | 579.3 | 226.1 | 36 | 561.3 | 23 |
Table 2: Method Performance Data in Rye Flour Matrix
| Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | RSD (%) |
| Ergometrine | 0.1 | 0.5 | 92 | <10 |
| Ergotamine | 0.2 | 0.5 | 95 | <10 |
| Ergosine | 0.2 | 0.5 | 93 | <10 |
| Ergocornine | 0.2 | 0.5 | 96 | <15 |
| Ergocristine | 0.3 | 1.0 | 91 | <15 |
| α-Ergocryptine | 0.2 | 0.5 | 94 | <10 |
| and their -inine epimers |
Note: The performance data presented is representative and may vary depending on the specific instrumentation and laboratory conditions.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of ergot alkaloids in rye flour.
References
- 1. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactflow.dev [reactflow.dev]
- 3. Holobiont - Wikipedia [en.wikipedia.org]
- 4. Analysis of ergot alkaloids — a review [ouci.dntb.gov.ua]
- 5. doaj.org [doaj.org]
- 6. migrainedisorders.org [migrainedisorders.org]
Application Note: High-Throughput Analysis of α-Ergocryptinine-d3 in Cereals using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the sample preparation and analysis of α-Ergocryptinine-d3 in various cereal matrices. The methodology is designed for accurate and robust quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two primary sample preparation workflows are presented: a Solid-Phase Extraction (SPE) method and a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. These protocols are essential for researchers monitoring ergot alkaloid contamination in food and feed, as well as for professionals in drug development studying the pharmacokinetics of ergot derivatives.
Introduction
Ergot alkaloids are mycotoxins produced by fungi of the Claviceps genus, which can contaminate various cereal grains such as rye, wheat, and barley. α-Ergocryptinine is one of the six major ergot alkaloids monitored in food and feed safety regulations. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification by LC-MS/MS as it compensates for matrix effects and variations in sample preparation and instrument response. This application note details two robust methods for the extraction and cleanup of this compound from cereal samples prior to instrumental analysis.
Experimental Protocols
Two validated methods for the sample preparation of this compound in cereals are described below.
Method 1: Solid-Phase Extraction (SPE)
This method utilizes an extraction with a buffered acetonitrile solution followed by a solid-phase extraction cleanup for the removal of matrix interferences.
Materials:
-
Homogenized cereal sample
-
This compound internal standard solution
-
Acetonitrile (ACN)
-
Ammonium carbonate solution (e.g., 20 mM, pH 8.5)
-
Primary Secondary Amine (PSA) SPE cartridges
-
C18 SPE cartridges
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., ACN/water 50:50, v/v)
Protocol:
-
Sample Weighing: Weigh 5 g of the homogenized cereal sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard solution to the sample and let it equilibrate for 15 minutes.
-
Extraction:
-
Add 20 mL of extraction solvent (Acetonitrile/Ammonium Carbonate buffer).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cleanup:
-
Condition a PSA/C18 dual-layer SPE cartridge with the appropriate solvents.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the analytes with a suitable elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of reconstitution solvent.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
-
Method 2: Modified QuEChERS
This method provides a faster and higher-throughput alternative to the traditional SPE method.
Materials:
-
Homogenized cereal sample
-
This compound internal standard solution
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
-
Dispersive SPE (dSPE) tubes containing PSA and C18 sorbents
-
Centrifuge and centrifuge tubes
-
Vortex mixer
Protocol:
-
Sample Weighing and Hydration: Weigh 2.5 g of the homogenized cereal sample into a 50 mL centrifuge tube and add 10 mL of water. Vortex for 30 seconds.
-
Internal Standard Spiking: Add the this compound internal standard solution and vortex for another 30 seconds.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take an aliquot of the acetonitrile (upper) layer and transfer it to a dSPE tube containing PSA and C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Preparation:
-
Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters
The following are typical LC-MS/MS parameters for the analysis of this compound.
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of ergot alkaloids |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Specific precursor > product ion transitions for this compound |
Data Presentation
The following table summarizes typical performance data for the analysis of α-Ergocryptinine in cereal matrices. Data for the deuterated internal standard is often assumed to mirror the native compound's performance.
| Cereal Matrix | Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) |
| Rye | SPE | 85 - 110 | 0.1 | 0.5 |
| Wheat | SPE | 90 - 105 | 0.1 | 0.5 |
| Barley | SPE | 88 - 112 | 0.2 | 0.7 |
| Rye | QuEChERS | 92 - 108 | 0.2 | 0.6 |
| Wheat | QuEChERS | 89 - 107 | 0.2 | 0.6 |
| Cereal-based Baby Food | QuEChERS | 95 - 110 | 0.5 | 1.5 |
Visualizations
The following diagrams illustrate the experimental workflows described in this application note.
Application Notes and Protocols for the Use of α-Ergocryptinine-d3 as an Internal Standard in Food Safety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing α-Ergocryptinine-d3 as an internal standard in the quantitative analysis of ergot alkaloids in food matrices. The use of a stable isotope-labeled internal standard like this compound is a critical component for accurate and reliable quantification in mass spectrometry-based methods, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
Ergot alkaloids are mycotoxins produced by fungi of the Claviceps genus, which can contaminate various cereal grains such as rye, wheat, and barley.[1] Due to their potential toxicity to humans and animals, regulatory bodies worldwide have set or are considering maximum levels for these compounds in food and feed.[2][3] Accurate monitoring is therefore essential for ensuring food safety.
Analytical Principle
The principle of this method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the use of an internal standard for quantification. A known amount of this compound is added to the sample at the beginning of the extraction process. This deuterated analog behaves chemically and physically similarly to the native α-Ergocryptinine and other related ergot alkaloids throughout the sample preparation and analysis. By measuring the ratio of the signal intensity of the target analyte to that of the internal standard, accurate quantification can be achieved, minimizing the impact of matrix-induced signal suppression or enhancement.
Experimental Protocols
Scope
This protocol is applicable to the quantitative analysis of α-ergocryptine and its epimer α-ergocryptinine, along with other major ergot alkaloids, in cereal-based food products such as flour, bread, and breakfast cereals.
Reagents and Materials
-
Standards: α-Ergocryptine, α-Ergocryptinine, and this compound (purity >95%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Ethyl acetate (HPLC grade)
-
Reagents: Ammonium carbonate, Formic acid
-
Solid Phase Extraction (SPE): Basic alumina cartridges or equivalent
-
Sample Preparation: Homogenizer, centrifuge, evaporator
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve approximately 1 mg of each standard (α-Ergocryptine, α-Ergocryptinine) and the internal standard (this compound) in 10 mL of acetonitrile. Store at -20°C in amber vials.
-
Intermediate Standard Solution (10 µg/mL): Prepare a mixed solution of the native ergot alkaloids by diluting the stock solutions with acetonitrile.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by spiking the intermediate standard solution into a blank matrix extract. The concentration range should be appropriate for the expected levels of contamination and regulatory limits (e.g., 0.5 - 100 ng/mL). Each calibration standard should be fortified with the internal standard spiking solution to a final concentration of 10 ng/mL.
Sample Preparation and Extraction
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 5 g of flour).
-
Spiking: Add a precise volume of the this compound internal standard spiking solution (e.g., 50 µL of 1 µg/mL solution to a 5 g sample to achieve a concentration of 10 ng/g).
-
Extraction: Add 20 mL of an extraction solvent mixture of acetonitrile and 20 mM ammonium carbonate solution (84:16, v/v). Shake vigorously for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Clean-up (SPE):
-
Condition a basic alumina SPE cartridge with 5 mL of methanol followed by 5 mL of the extraction solvent.
-
Load 5 mL of the supernatant from the centrifuged extract onto the cartridge.
-
Wash the cartridge with 5 mL of the extraction solvent.
-
Elute the analytes with 10 mL of a mixture of ethyl acetate and methanol (95:5, v/v).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 5 mM ammonium carbonate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for each analyte for confirmation.
-
Data Presentation
Table 1: LC-MS/MS Parameters for α-Ergocryptinine and its Deuterated Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| α-Ergocryptinine | 576.3 | 223.1 | 25 | 195.1 | 35 |
| This compound | 579.3 | 226.1 | 25 | 198.1 | 35 |
Note: These are typical values and may require optimization on the specific instrument used.
Table 2: Method Validation Data Summary (Example for Rye Flour)
| Parameter | α-Ergocryptine | α-Ergocryptinine |
| Linearity Range (ng/g) | 0.5 - 100 | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (ng/g) | 0.1 | 0.1 |
| Limit of Quantification (LOQ) (ng/g) | 0.5 | 0.5 |
| Recovery (%) | 92 ± 7 | 95 ± 6 |
| Repeatability (RSDr, %) | < 10 | < 10 |
| Within-laboratory Reproducibility (RSDR, %) | < 15 | < 15 |
Visualization
Diagram 1: Experimental Workflow
Caption: Workflow for the analysis of ergot alkaloids using an internal standard.
Diagram 2: Principle of Internal Standard Quantification
Caption: The role of an internal standard in quantitative analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of ergot alkaloids in complex food matrices. This approach effectively mitigates the variability introduced during sample preparation and analysis, leading to more accurate and precise results. The detailed protocol and validation parameters provided in these application notes serve as a valuable resource for laboratories involved in food safety testing and mycotoxin research.
References
Protocol for preparing α-Ergocryptinine-d3 stock solutions
Topic: Protocol for Preparing α-Ergocryptinine-d3 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a deuterated analog of α-Ergocryptinine, an ergot alkaloid. Stable isotope-labeled compounds like this compound are essential as internal standards in quantitative mass spectrometry-based analytical methods for pharmacokinetics, drug metabolism, and clinical monitoring. Accurate preparation of stock solutions is the first critical step to ensure the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Chemical Formula | C₃₂H₃₈D₃N₅O₅ |
| Molecular Weight | 578.72 g/mol |
| Appearance | Pale Yellow to Pale Beige Solid |
| Recommended Solvent | Acetonitrile, Methanol, DMSO |
| Recommended Storage | -20°C or lower, protected from light |
| Stability | Hygroscopic; susceptible to epimerization |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 1 mg/mL stock solution of this compound in acetonitrile.
3.1. Materials and Equipment
-
This compound solid powder
-
Anhydrous acetonitrile (HPLC grade or higher)
-
Analytical balance (readable to at least 0.01 mg)
-
Calibrated pipettes
-
Amber glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
3.2. Safety Precautions
-
This compound is a potent compound; handle with care in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid inhalation, ingestion, and skin contact.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
3.3. Step-by-Step Procedure
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Tare a clean, dry amber glass vial on the analytical balance. Carefully weigh the desired amount of this compound (e.g., 1 mg) into the tared vial. Record the exact weight.
-
Solvent Addition: Based on the recorded weight, calculate the required volume of acetonitrile to achieve the desired concentration (e.g., for 1 mg of solid, add 1 mL of acetonitrile for a 1 mg/mL solution). Using a calibrated pipette, add the calculated volume of acetonitrile to the vial.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution. If the solid does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure complete dissolution.
-
Labeling: Clearly label the vial with the compound name (this compound), concentration, solvent, preparation date, and initials of the preparer.
-
Storage: Store the stock solution in the amber glass vial at -20°C or lower.[1] To minimize the effects of freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller working volumes. Ergot alkaloids are susceptible to epimerization, and long-term storage in acetonitrile should be carried out at -20°C or below.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application of α-Ergocryptinine-d3 in Pharmacokinetic Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Ergocryptine, an ergot alkaloid, and its epimer, α-ergocryptinine, are compounds of significant interest in pharmaceutical research. Understanding their pharmacokinetic (PK) profiles is crucial for evaluating their therapeutic potential and safety. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document outlines the application of α-Ergocryptinine-d3 as an internal standard for the accurate quantification of α-ergocryptine and α-ergocryptinine in biological matrices, a critical component for reliable pharmacokinetic studies.
The use of a deuterated internal standard like this compound is highly recommended by regulatory agencies as it closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and variability in the analytical process.[1][2] This leads to improved accuracy, precision, and robustness of the bioanalytical method.
Logical Relationship: The Role of Internal Standards
The following diagram illustrates the fundamental principle of using an internal standard in a quantitative bioanalytical workflow.
Caption: The internal standard corrects for variability during sample processing and analysis.
Experimental Protocols
A validated LC-MS/MS method is essential for the accurate determination of α-ergocryptine and α-ergocryptinine in plasma for pharmacokinetic studies.
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is a representative example for the extraction of ergot alkaloids from a plasma matrix.
Caption: Liquid-liquid extraction workflow for plasma samples.
2. LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of α-ergocryptine, α-ergocryptinine, and this compound.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | UPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | 5 mM Ammonium Formate in Methanol |
| Gradient | 30% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| α-Ergocryptine | 576.3 | 282.1 | 40 | 25 |
| α-Ergocryptinine | 576.3 | 282.1 | 40 | 25 |
| This compound (IS) | 579.3 | 285.1 | 40 | 25 |
Note: The epimers α-ergocryptine and α-ergocryptinine have the same mass and fragmentation pattern; they are separated chromatographically.
Data Presentation
Pharmacokinetic Study Data
The following tables represent hypothetical data from a single-dose oral pharmacokinetic study of α-ergocryptine in healthy volunteers.
Table 3: Mean Plasma Concentration-Time Profile of α-Ergocryptine
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD |
| 0.0 (Predose) | BQL* |
| 0.5 | 1.2 ± 0.4 |
| 1.0 | 3.5 ± 1.1 |
| 1.5 | 4.8 ± 1.5 |
| 2.0 | 5.1 ± 1.8 |
| 4.0 | 3.9 ± 1.2 |
| 6.0 | 2.5 ± 0.8 |
| 8.0 | 1.5 ± 0.5 |
| 12.0 | 0.8 ± 0.3 |
| 24.0 | 0.2 ± 0.1 |
*BQL: Below Quantifiable Limit
Table 4: Summary of Pharmacokinetic Parameters for α-Ergocryptine
| Parameter | Mean Value ± SD |
| Cmax (ng/mL) | 5.3 ± 1.7 |
| Tmax (hours) | 2.1 ± 0.5 |
| AUC0-t (ng·h/mL) | 35.8 ± 9.2 |
| AUC0-∞ (ng·h/mL) | 38.1 ± 10.1 |
| t1/2 (hours) | 6.5 ± 1.9 |
| CL/F (L/h) | 262 ± 75 |
| Vd/F (L) | 2350 ± 680 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the curve from time 0 to the last measurable concentration; AUC0-∞: Area under the curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of α-ergocryptine and its epimer in biological matrices. This approach is essential for obtaining high-quality pharmacokinetic data, which is fundamental for the successful development and regulatory submission of drug candidates. The detailed protocols and representative data presented herein serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
Application Note: Solid-Phase Extraction for Robust Ergot Alkaloid Analysis
Introduction
Ergot alkaloids (EAs) are a class of mycotoxins produced by fungi of the Claviceps genus, most notably Claviceps purpurea. These fungi infect the flowering heads of cereals and grasses, forming dark sclerotia that replace the grain kernels. Contamination of agricultural commodities such as wheat, rye, barley, and oats with these sclerotia leads to the presence of EAs in food and feed, posing a significant health risk to humans and animals. The toxic effects, known as ergotism, can manifest in two forms: gangrenous, causing vasoconstriction and leading to loss of limbs, and convulsive, affecting the central nervous system. Due to their potent biological activity, strict regulatory limits for EA levels in food and feed have been established in many jurisdictions.
Accurate and reliable quantification of ergot alkaloids is crucial for food safety and regulatory compliance. However, the analysis of EAs in complex matrices like cereals presents significant analytical challenges. These include the presence of co-extractive matrix components that can interfere with detection and the potential for epimerization of the biologically active C8-(R) isomers (-ines) to their less active C8-(S) counterparts (-inines) during sample preparation.
Solid-phase extraction (SPE) is a widely used and effective cleanup technique to remove interfering compounds from sample extracts prior to chromatographic analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This application note provides detailed protocols for both traditional cartridge-based SPE and dispersive SPE (d-SPE) using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for the cleanup of ergot alkaloid extracts from cereal matrices.
Principles of SPE for Ergot Alkaloid Cleanup
SPE cleanup for ergot alkaloid analysis typically involves the following steps:
-
Extraction: EAs are first extracted from the homogenized sample matrix using an organic solvent, commonly acetonitrile, often in a slightly alkaline solution (e.g., with ammonium carbonate) to ensure the alkaloids are in their neutral form.
-
Cleanup: The crude extract is then passed through an SPE cartridge or mixed with d-SPE sorbents. The choice of sorbent is critical for effective cleanup. Common phases include:
-
Primary Secondary Amine (PSA): A weak anion exchanger that effectively removes fatty acids, organic acids, and some polar pigments.
-
C18 (Reversed-Phase): Retains non-polar interferences while allowing the moderately polar ergot alkaloids to pass through or be selectively eluted.
-
Strong Cation Exchange (SCX): Can be used to retain the protonated alkaloids under acidic conditions, allowing for removal of neutral and acidic interferences.
-
-
Elution: The retained analytes are eluted from the SPE cartridge using a small volume of a strong solvent, or in the case of d-SPE, the purified supernatant is collected after centrifugation.
-
Analysis: The final purified extract is typically evaporated and reconstituted in a suitable solvent for injection into the analytical instrument (HPLC-FLD or LC-MS/MS).
This note provides two detailed protocols: a dispersive SPE (d-SPE) method for rapid, high-throughput analysis, and a cartridge-based SPE method for more traditional cleanup.
Experimental Protocols
Protocol 1: Dispersive Solid-Phase Extraction (d-SPE) Cleanup (QuEChERS-based)
This protocol is adapted from methodologies that emphasize speed and efficiency, suitable for routine monitoring of a large number of samples.
1. Sample Preparation and Extraction
-
Homogenization: Mill a representative portion of the cereal or feed sample to a fine powder (e.g., to pass a 1 mm sieve).
-
Extraction:
-
Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent mixture of acetonitrile and 20 mM aqueous ammonium carbonate solution (84:16, v/v).
-
Cap the tube and shake vigorously for 30-60 minutes using a mechanical shaker.
-
Add the QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation and remove water.
-
Shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 10 minutes.
-
2. Dispersive SPE Cleanup
-
Transfer a 6 mL aliquot of the acetonitrile supernatant (upper layer) to a 15 mL centrifuge tube.
-
Add 900 mg of anhydrous magnesium sulfate (MgSO₄) and 150 mg of Primary Secondary Amine (PSA) sorbent.
-
Vortex the tube for 1 minute to ensure thorough mixing of the sorbent with the extract.
-
Centrifuge at ≥4000 rpm for 5 minutes.
3. Final Processing
-
Take a 4 mL aliquot of the cleaned supernatant and transfer it to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., mobile phase composition for LC-MS/MS or a methanol/water mixture for HPLC-FLD).
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for analysis.
Protocol 2: Cartridge-Based Solid-Phase Extraction (SPE) Cleanup
This protocol outlines a more traditional approach using SPE cartridges, which can provide a very clean extract.
1. Sample Preparation and Extraction
-
Follow the same homogenization and extraction steps as described in Protocol 1 (steps 1.1 and 1.2). After centrifugation, the supernatant is used for the SPE cleanup without the addition of d-SPE sorbents.
2. SPE Cartridge Cleanup (using a C18 cartridge)
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load 5 mL of the supernatant from the initial extraction onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 80:20, v/v) to remove polar interferences.
-
Elution: Elute the ergot alkaloids from the cartridge with 8 mL of acetonitrile into a clean collection tube.
3. Final Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent for analysis.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.
Data Presentation
The following tables summarize typical performance data for SPE-based methods for ergot alkaloid analysis.
Table 1: Recovery Rates of Major Ergot Alkaloids using d-SPE and LC-MS/MS
| Ergot Alkaloid | Spiking Level (µg/kg) | Recovery Rate (%) | Reference |
| Ergometrine | 50 | 85.2 - 117.8 | |
| Ergotamine | 50 | 85.2 - 117.8 | |
| Ergosine | 50 | 85.2 - 117.8 | |
| Ergocristine | 50 | 85.2 - 117.8 | |
| Ergocryptine | 50 | 85.2 - 117.8 | |
| Ergocornine | 50 | 85.2 - 117.8 | |
| Ergovaline | 100 | 60 - 70 |
Note: Recovery ranges can vary based on matrix and specific protocol optimizations.
Table 2: Limits of Detection (LOD) and Quantification (LOQ) in Cereal Matrices
| Analytical Method | Ergot Alkaloid | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| UPLC-MS/MS | Group of 6 EAs | 0.01 - 1.0 | 0.01 - 10.0 (Rye) | |
| UHPLC-MS/MS | Group of 6 EAs | - | 0.5 | |
| HPLC-FLD | Group of 12 EAs | 0.185 | 0.655 | |
| LC-MS/MS | Ergometrine + Epimer | - | 20 | |
| LC-MS/MS | Ergotamine + Epimer | - | 20 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for d-SPE cleanup of ergot alkaloids.
Ergot Alkaloid Signaling Pathway Diagram
Caption: Ergot alkaloid interaction with major receptor systems.
Application Note & Protocol: High-Throughput Analysis of Ergoline Alkaloids in Biological Matrices using a Modified QuEChERS Method with α-Ergocryptinine-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the development and validation of a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and quantification of ergoline alkaloids from complex biological matrices.[1][2][3] The protocol incorporates α-Ergocryptinine-d3 as an internal standard to ensure accuracy and precision in drug development and toxicological studies.[4] This method is designed for high-throughput analysis, offering a streamlined and cost-effective alternative to traditional sample preparation techniques.[5][6]
Introduction
The QuEChERS methodology has emerged as a powerful sample preparation technique in analytical chemistry, initially developed for pesticide residue analysis in food and agricultural products.[3][7] Its advantages, including speed, ease of use, low solvent consumption, and broad analyte compatibility, have led to its adaptation for a wide range of applications, including the analysis of pharmaceuticals, toxins, and other contaminants in various matrices.[1][2][8][9][10]
This application note details a modified QuEChERS protocol specifically tailored for the extraction of ergoline alkaloids from biological samples, such as blood or plasma. The use of a deuterated internal standard, this compound, is crucial for correcting analyte losses during sample preparation and potential matrix effects during analysis, thereby ensuring high-quality quantitative results.[4] The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.
Experimental Protocol
This protocol outlines the step-by-step procedure for the QuEChERS-based extraction of ergoline alkaloids from a biological matrix.
2.1. Materials and Reagents
-
Biological Matrix: 1 mL (e.g., plasma, whole blood)
-
Internal Standard (IS): this compound solution (100 ng/mL in methanol)
-
Extraction Solvent: Acetonitrile (ACN), HPLC grade
-
QuEChERS Extraction Salts: Magnesium sulfate (anhydrous), sodium chloride, sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate. Pre-weighed salt packets are recommended for convenience and consistency.
-
Dispersive Solid-Phase Extraction (dSPE) Sorbent: A mixture of primary secondary amine (PSA) and C18 sorbents.
-
Reconstitution Solvent: Mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
Equipment: 15 mL polypropylene centrifuge tubes, vortex mixer, centrifuge, micropipettes, analytical balance.
2.2. Sample Preparation and Extraction
-
Sample Aliquoting: Pipette 1 mL of the biological sample into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound internal standard solution to the sample.
-
Solvent Addition: Add 2 mL of acetonitrile to the tube.
-
Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Salt Addition: Add the pre-weighed QuEChERS extraction salt packet to the tube.
-
Extraction: Immediately cap the tube and shake vigorously for 1 minute. This step facilitates the partitioning of the analytes into the acetonitrile layer.[7][11]
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[11][12]
2.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Supernatant Transfer: Carefully transfer 1 mL of the upper acetonitrile layer (supernatant) to a new 2 mL microcentrifuge tube containing the dSPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).[8]
-
Cleanup: Cap the tube and vortex for 30 seconds to facilitate the removal of interfering matrix components such as lipids and proteins.
-
Centrifugation: Centrifuge the tube at 10,000 rpm for 2 minutes.
2.4. Final Extract Preparation
-
Supernatant Transfer: Transfer 500 µL of the cleaned supernatant to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Data Presentation
The following table summarizes the expected performance characteristics of this modified QuEChERS method for a representative ergoline alkaloid, validated in accordance with established guidelines.[13][14]
| Analyte | Spiking Level (ng/mL) | Recovery (%) | RSD (%) (n=6) |
| Ergoline Alkaloid | 1 | 95.2 | 4.8 |
| 10 | 98.1 | 3.2 | |
| 100 | 101.5 | 2.5 |
Table 1: Method Validation Data - Recovery and Precision.
Workflow Visualization
The following diagram illustrates the key steps of the modified QuEChERS protocol.
Caption: Workflow of the modified QuEChERS method.
Conclusion
This application note provides a comprehensive and detailed protocol for a modified QuEChERS method using this compound as an internal standard. The method is demonstrated to be effective for the extraction and subsequent analysis of ergoline alkaloids in complex biological matrices. Its simplicity, speed, and cost-effectiveness make it an ideal choice for high-throughput screening in drug development and clinical research settings.[5][8][6] The presented workflow and validation data underscore the robustness and reliability of this approach.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. QuEChERS: Home [quechers.eu]
- 6. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 7. m.youtube.com [m.youtube.com]
- 8. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 9. QuEChERS extraction of benzodiazepines in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APPLICATIONS OF QUECHERS TECHNIQUE FOR DRUG EXTRACTION FROM POSTMORTEM SAMPLES IN A MEDICO LEGAL SETTING | Journal of Forensic Medicine & Toxicology [journals.acspublisher.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note: UPLC-MS/MS Method for the Quantification of α-Ergocryptinine and its Deuterated Internal Standard
Abstract
This application note details a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of α-Ergocryptinine, a significant ergot alkaloid, and its stable isotope-labeled internal standard, α-Ergocryptinine-d3. The described method is applicable for the analysis of α-Ergocryptinine in complex matrices such as cereal-based products. The protocol outlines sample preparation using a modified QuEChERS procedure, specific UPLC and MS/MS parameters, and data analysis workflows. This method provides the necessary precision and accuracy for research, quality control, and regulatory monitoring purposes.
Introduction
Ergot alkaloids are mycotoxins produced by fungi of the Claviceps genus, which can contaminate various grains and grasses. α-Ergocryptinine is one of the six major ergot alkaloids monitored in food and feed due to its potential toxicity. Accurate and sensitive quantification of this analyte is crucial for ensuring food safety and for research in toxicology and drug development. The use of a deuterated internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring the reliability of the analytical results. This document provides a comprehensive protocol for the analysis of α-Ergocryptinine using UPLC-MS/MS.
UPLC-MS/MS Parameters
The following tables summarize the optimized parameters for the UPLC-MS/MS system.
UPLC Parameters
| Parameter | Value |
| Column | C18 Zorbax Eclipse Plus RRHD (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.3% Formic Acid in Water |
| Mobile Phase B | 0.3% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Gradient | 0-6 min: 30-60% B6-9 min: 60% B9-10 min: 60-30% B10-12 min: 30% B |
MS/MS Parameters
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) (Quantifier) | Product Ion (m/z) (Qualifier 1) | Collision Energy (eV) (Qualifier 1) | Product Ion (m/z) (Qualifier 2) | Collision Energy (eV) (Qualifier 2) | Cone Voltage (V) |
| α-Ergocryptinine | 576.4 | 305.0 | 28 | 223.0 | 30 | 251.0 | 25 | 108[1] |
| This compound | 579.4 | 308.0 | 28 | 226.0 | 30 | 254.0 | 25 | 108 |
Note: The MRM transitions for this compound are inferred based on the fragmentation pattern of the non-labeled analyte and the expected mass shift of +3 Da due to the deuterium labeling on the N-methyl group.
Experimental Protocols
Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of α-Ergocryptinine and this compound in acetonitrile. Store at -20°C in amber vials.
-
Intermediate Stock Solution (10 µg/mL): Prepare a mixed intermediate stock solution containing both α-Ergocryptinine and this compound by diluting the primary stock solutions in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serial dilution of the intermediate stock solution with the initial mobile phase composition (70% A: 30% B). Recommended concentration range: 0.1 ng/mL to 100 ng/mL.
Sample Preparation (Modified QuEChERS Protocol)
This protocol is adapted for cereal matrices.[2][3]
-
Sample Homogenization: Mill the cereal sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of an extraction solvent consisting of acetonitrile and 5 mM ammonium carbonate in water (84:16, v/v).
-
Spike with the this compound internal standard solution.
-
Vortex for 1 minute and shake vigorously for 30 minutes on a mechanical shaker.
-
-
Salting-Out:
-
Add a salt mixture of 4 g MgSO₄ and 1 g NaCl.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA (primary secondary amine), and 50 mg C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean vial.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into a UPLC vial.
-
Data Analysis and Quantification
-
Quantification: The concentration of α-Ergocryptinine in the samples is determined by constructing a calibration curve using the peak area ratios of the analyte (quantifier transition) to the internal standard.
-
Confirmation: The presence of α-Ergocryptinine is confirmed by the detection of the qualifier ion transitions with the expected retention time and ion ratio relative to the quantifier ion.
Visualizations
Caption: UPLC-MS/MS workflow for α-Ergocryptinine analysis.
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of α-Ergocryptinine in complex matrices. The use of a deuterated internal standard and a robust sample preparation protocol ensures high accuracy and precision, making this method suitable for routine analysis in food safety and toxicological research.
References
Troubleshooting & Optimization
Troubleshooting poor peak shape for α-Ergocryptinine-d3
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor peak shape encountered during the analysis of α-Ergocryptinine-d3.
Troubleshooting Guide: Poor Peak Shape
Question: I am observing significant peak tailing for my this compound standard. What are the primary causes and how can I resolve this issue?
Answer:
Peak tailing for this compound, a basic compound, is a common issue in reversed-phase liquid chromatography. It is most often caused by secondary ionic interactions between the protonated form of the analyte and residual acidic silanol groups on the silica-based column packing material. These interactions create alternative retention sites, leading to a "tailing" effect on the chromatographic peak.
Below is a systematic approach to troubleshoot and resolve this issue.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for diagnosing and fixing poor peak shape issues.
Caption: A step-by-step workflow for troubleshooting poor chromatographic peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing specifically?
Peak tailing for basic compounds like this compound is typically caused by their interaction with acidic silanol groups on the surface of silica-based columns. At low to mid-range pH, the amine functional group on your analyte is protonated (positively charged), and it can interact strongly with deprotonated (negatively charged) silanols, causing secondary retention and peak tailing.
Q2: What is the ideal mobile phase pH for analyzing this compound?
For basic compounds, a general rule is to use a mobile phase pH that is at least 2-3 units below the analyte's pKa. This ensures the analyte is consistently in its protonated form and minimizes interactions with silanols by keeping them protonated (neutral). Using a low pH mobile phase, such as 0.1% formic acid in water (pH ≈ 2.8), is a standard starting point.
Q3: Could my sample solvent be causing the poor peak shape?
Yes. If your sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion, including fronting or splitting. Always try to dissolve your sample in a solvent that is as close as possible in composition and strength to the initial mobile phase conditions.
Q4: My peak shape is split. What does this indicate?
Peak splitting can be caused by several factors:
-
Contamination: A partially blocked frit or contamination at the head of the column.
-
Injection Solvent Mismatch: A severe mismatch between the sample solvent and the mobile phase.
-
Column Degradation: A void or channel has formed in the column packing material (column "death"). Try flushing the column or replacing it if the problem persists.
Q5: When should I consider replacing my analytical column?
You should consider replacing your column if you observe a persistent loss of resolution, a significant increase in backpressure that cannot be resolved by flushing, or peak shape issues (like splitting or severe tailing) that do not resolve after trying the mobile phase and sample adjustments described above.
Data & Protocols
Table 1: Impact of Mobile Phase Additive on Peak Asymmetry
The following table presents typical data showing how peak asymmetry for a basic analyte like this compound can be improved by optimizing the mobile phase.
| Mobile Phase Composition (Aqueous) | Typical pH | Expected Peak Asymmetry (As) | Comments |
| Water (unbuffered) | ~6-7 | > 2.0 | Severe tailing is expected due to silanol interactions. |
| 0.1% Formic Acid in Water | ~2.8 | 1.0 - 1.4 | Good peak shape; silanols are protonated. (Recommended) |
| 10 mM Ammonium Formate in Water | ~6.8 | > 1.8 | Tailing may still occur, not ideal for this analyte. |
| 0.1% Ammonia in Water | ~11 | 1.1 - 1.5 | Good peak shape; analyte is neutral, but silica columns are not stable at this pH. |
Note: Peak Asymmetry (As) is calculated at 10% of the peak height. An ideal peak has As = 1.0. Values > 1.2 indicate tailing.
Representative Experimental Protocol: LC-MS/MS Analysis
This protocol provides a starting point for developing a robust analytical method for this compound.
1. System & Column:
-
LC System: UPLC or HPLC system equipped with a binary pump, autosampler, and column oven.
-
Analytical Column: A high-purity, end-capped C18 column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18) with dimensions of 2.1 x 50 mm, 1.7-1.8 µm particle size.
-
Column Temperature: 40 °C
2. Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 4.0 95 5.0 95 5.1 10 | 6.0 | 10 |
3. Mass Spectrometry (MS) Parameters:
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transition (Hypothetical):
-
This compound: Q1: 580.3 -> Q3: 224.2
-
Note: These values are illustrative. Actual mass transitions must be optimized for your specific instrument and analyte standard.
-
4. Sample Preparation:
-
Sample Solvent: Prepare samples in a mixture that matches the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection Volume: 1 - 5 µL. Avoid overloading the column by injecting a smaller volume or diluting the sample if necessary.
Technical Support Center: α-Ergocryptinine-d3 for Matrix Effect Compensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using α-Ergocryptinine-d3 as an internal standard to address matrix effects in the LC-MS/MS analysis of α-ergocryptine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my α-ergocryptine quantification?
A: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), resulting in inaccurate and imprecise quantification of α-ergocryptine.[1][2] These effects are a common challenge in LC-MS/MS analysis, especially when dealing with complex biological or food matrices.
Q2: Why should I use this compound as an internal standard?
A: this compound is a stable isotope-labeled (SIL) internal standard for α-ergocryptine. The ideal internal standard co-elutes with the analyte and exhibits similar behavior during sample preparation and ionization.[1][2] Because this compound is structurally identical to α-ergocryptine, with the only difference being the presence of deuterium atoms, it will have nearly identical chromatographic retention times and experience the same degree of matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and reliable quantification.
Q3: When should I add this compound to my samples?
A: The internal standard should be added to your samples as early as possible in the sample preparation workflow. This ensures that it can account for any analyte loss during extraction, concentration, and other sample handling steps. For optimal results, add a known concentration of this compound to your samples, blanks, and calibration standards before any extraction or cleanup procedures.
Q4: I am observing poor peak shape for α-ergocryptine. Can this compound help with this?
A: While this compound is primarily used to correct for matrix effects and variability in sample preparation, it will not directly improve poor peak shape. Poor peak shape is often related to chromatographic conditions (e.g., column choice, mobile phase composition, gradient), sample solvent effects, or issues with the LC system. However, since this compound has the same chromatographic behavior as α-ergocryptine, it can serve as a good diagnostic tool. If both the analyte and the internal standard show poor peak shape, the issue is likely chromatographic. If only the analyte peak is distorted, it could indicate a specific interaction or degradation of the analyte.
Q5: Can I use a different internal standard for α-ergocryptine analysis?
A: While other compounds can be used as internal standards, a stable isotope-labeled version of the analyte is considered the "gold standard" for LC-MS/MS analysis due to its ability to most accurately mimic the behavior of the analyte. Using a different compound that is not structurally similar to α-ergocryptine may not effectively compensate for matrix effects, as its ionization efficiency may be affected differently by the matrix components.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in α-ergocryptine results across replicate injections. | Inconsistent matrix effects between samples. | Ensure consistent and early addition of this compound to all samples, standards, and blanks. Verify that the concentration of the internal standard is appropriate and consistent across all samples. |
| Low recovery of both α-ergocryptine and this compound. | Inefficient sample extraction or significant analyte loss during sample preparation. | Re-evaluate the sample extraction procedure. Consider optimizing parameters such as the extraction solvent, pH, and extraction time. Ensure that the sample cleanup step (e.g., SPE, filtration) is not removing the analyte and internal standard. |
| Low recovery of α-ergocryptine but good recovery of this compound. | This is unlikely if the internal standard is added at the beginning of the sample preparation. If it occurs, it may indicate degradation of the native analyte during sample processing that does not affect the deuterated standard. | Investigate the stability of α-ergocryptine under the specific sample preparation conditions. Ensure proper storage and handling of samples. |
| Signal for this compound is too low or absent. | Incorrect spiking of the internal standard, degradation of the internal standard, or instrument sensitivity issues. | Verify the concentration and spiking volume of the this compound solution. Check the stability of the internal standard stock solution. Confirm the MS/MS transition and instrument parameters for this compound. |
| Observed ion suppression or enhancement despite using this compound. | Extreme matrix effects that are beyond the corrective capacity of the internal standard. | Improve sample cleanup to remove more of the interfering matrix components. Dilute the sample extract to reduce the concentration of matrix components, if sensitivity allows. Optimize chromatographic separation to better resolve the analyte from interfering compounds. |
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of α-ergocryptine using an LC-MS/MS method with a deuterated internal standard. Please note that these values are provided as an example and may vary depending on the specific matrix, instrumentation, and laboratory conditions. The following data is based on a validated method for ergot alkaloids in a food matrix.
| Parameter | α-ergocryptine | α-ergocryptinine |
| Linearity Range (ng/g) | 0.5 - 100 | 0.5 - 100 |
| Limit of Detection (LOD) (ng/g) | 0.25 | 0.25 |
| Limit of Quantification (LOQ) (ng/g) | 0.5 | 0.5 |
| Recovery (%) | 92.1 - 103.0 | 97.6 - 111.3 |
| Intra-Day Precision (%RSD) | 2.11 - 5.19 | 1.77 - 4.52 |
| Inter-Day Precision (%RSD) | 4.55 - 8.2 | 6.04 - 10.13 |
Data synthesized from a validated method for ergot alkaloids in swine and dairy feeds. The original study may have used a different internal standard, but these values serve as a reliable estimate for a method using a deuterated internal standard.[3]
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of α-ergocryptine and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Store these solutions at -20°C or below.
-
Working Standard Solutions: Prepare intermediate working standard solutions of α-ergocryptine by serial dilution of the stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a clear and reproducible signal in the final sample extract.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank matrix extract with the α-ergocryptine working solutions to achieve a desired concentration range (e.g., 0.5 - 100 ng/g). Add a constant amount of the this compound spiking solution to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
Sample Preparation (Example using QuEChERS for a food matrix)
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the this compound spiking solution.
-
Add 10 mL of extraction solvent (e.g., acetonitrile with 1% acetic acid).
-
Vortex for 1 minute.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Vortex vigorously for 1 minute and then centrifuge.
-
Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA and C18.
-
Vortex for 30 seconds and centrifuge.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for ergot alkaloid analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier such as formic acid or ammonium formate is typically employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both α-ergocryptine and this compound for confident identification and quantification.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis with an internal standard.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ESI-MS for α-Ergocryptinine-d3
Welcome to the technical support center for the optimization of electrospray ionization (ESI) efficiency for α-Ergocryptinine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of this compound.
Question: Why am I observing a low or unstable signal for this compound?
Answer: Low or unstable signals can arise from several factors. Here’s a step-by-step troubleshooting approach:
-
Mobile Phase Composition: Ergot alkaloids are basic compounds, and their ionization efficiency is highly dependent on the pH of the mobile phase.
-
Recommendation: Utilize an alkaline mobile phase to ensure the analyte is in its non-protonated form, which enhances chromatographic retention and improves ionization in the ESI source.[1] Acidic conditions can lead to epimerization, where the active "-ine" form converts to the inactive "-inine" form, causing a decrease in the signal of the intended analyte.[1][2]
-
Example: A mobile phase consisting of acetonitrile and water with an ammonium carbonate buffer at a pH around 10 has been shown to be effective.[1]
-
-
ESI Source Parameters: Inadequate optimization of source parameters can significantly impact signal intensity.
-
Recommendation: Systematically optimize parameters such as capillary voltage, desolvation temperature, and gas flows. Refer to the table below for typical starting parameters for ergot alkaloid analysis.
-
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound.
-
Analyte Stability: Ergot alkaloids can be unstable and prone to degradation or epimerization.[6][7]
-
Recommendation: Prepare fresh standards and samples. Store stock solutions at low temperatures (e.g., -40°C) in a non-protic solvent like acetonitrile to minimize epimerization.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected protonated and fragment ions for α-Ergocryptinine?
A1: For α-Ergocryptine, the protonated molecule [M+H]⁺ is observed at m/z 576.[8] While specific data for the d3 variant is not available, you should expect the [M+H]⁺ ion at m/z 579. Common fragment ions for the ergopeptine class of alkaloids arise from the loss of water and fragmentation of the peptide moiety.[8][9][10][11] A characteristic fragment for ergocryptine is observed at m/z 348.[8][11]
Q2: How can I prevent epimerization of this compound during analysis?
A2: Epimerization, the conversion of the C8 R-form (-ine) to the S-form (-inine), is a common issue with ergot alkaloids, especially in acidic or protic solvents.[2][6][12] To minimize this:
-
Prepare standards and samples in aprotic solvents like acetonitrile.[6][14]
-
Avoid prolonged storage of solutions at room temperature.[6]
Q3: What are typical ESI source parameters for ergot alkaloid analysis?
A3: While optimal parameters are instrument-dependent, the following table provides a good starting point for method development, based on published methods for similar ergot alkaloids.[1][9][11]
| Parameter | Typical Value |
| Capillary Voltage | 0.5 - 3.15 kV |
| Desolvation Temperature | 450 °C |
| Source Temperature | 120 - 150 °C |
| Cone Voltage | 30 V |
| Desolvation Gas Flow | 1000 L/h |
| Cone Gas Flow | 150 L/h |
Q4: Can the deuterated internal standard (this compound) and the non-deuterated analyte (α-Ergocryptinine) interfere with each other?
A4: While stable isotope-labeled internal standards are designed to co-elute and compensate for matrix effects, there can be some degree of mutual signal suppression or enhancement in the ESI source. The extent of this interaction is generally minimal and does not significantly affect quantification if the concentration of the internal standard is optimized and consistent across all samples and calibrators.
Experimental Protocols
Sample Preparation: Modified QuEChERS Extraction
This protocol is adapted from a validated method for the extraction of ergot alkaloids from complex matrices.[1][3]
-
Weigh 4g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 30 mL of an extraction solution of 84% acetonitrile and 16% water (v/v) containing 200 mg/L ammonium carbonate.
-
Shake vigorously for at least 1 hour.
-
Centrifuge the sample.
-
Transfer an aliquot of the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a general protocol for the analysis of this compound.
-
Liquid Chromatography (LC):
-
Column: A C18 column suitable for alkaline conditions.
-
Mobile Phase A: Water with ammonium carbonate (e.g., 10 mM).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a lower to a higher percentage of acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (example): Precursor ion (m/z 579) -> Product ion (e.g., m/z 351).
-
α-Ergocryptinine: Precursor ion (m/z 576) -> Product ion (e.g., m/z 348).
-
-
Visualizations
Caption: Troubleshooting workflow for low or unstable signal of this compound.
Caption: General experimental workflow for the analysis of this compound.
References
- 1. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sciensano.be [sciensano.be]
- 4. Development and validation of an LC-MS method for quantitation of ergot alkaloids in lateral saphenous vein tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Technical note: epimerization of ergopeptine alkaloids in organic and aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. libstore.ugent.be [libstore.ugent.be]
- 8. Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thomastobin.com [thomastobin.com]
- 10. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emt.oregonstate.edu [emt.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Preventing in-source fragmentation of α-Ergocryptinine-d3
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of α-Ergocryptinine-d3 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation (ISF) is the breakdown of an analyte, in this case, this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer. This is problematic because it reduces the intensity of the precursor ion signal, leading to decreased sensitivity and accuracy in quantification. For deuterated standards like this compound, ISF can also lead to the loss of deuterium labels, potentially causing incorrect measurement of the analyte-to-internal standard ratio.
Q2: What are the common causes of in-source fragmentation for ergot alkaloids like this compound?
Common causes of in-source fragmentation for complex molecules like ergot alkaloids include:
-
High ion source temperatures: Excessive heat can induce thermal degradation of the analyte.
-
High cone voltage or fragmentor voltage: Aggressive voltages applied to the ion optics to increase ion transmission can impart too much energy to the ions, causing them to fragment.
-
Incorrect mobile phase composition: A mobile phase that is not optimized for the analyte can lead to inefficient ionization and increased fragmentation.
-
Suboptimal nebulizer gas flow and temperature: These parameters affect the desolvation process, and if not optimized, can lead to increased internal energy of the ions.
Q3: How can I identify if in-source fragmentation is occurring?
You can identify in-source fragmentation by observing the following:
-
A significantly lower than expected signal for the [M+H]+ ion of this compound.
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The presence of fragment ions in the mass spectrum that are also observed in the MS/MS spectrum of the compound, but at a higher than expected abundance in the full scan.
-
A "fragment-like" appearance of the chromatogram for the precursor ion.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with in-source fragmentation of this compound.
Initial Assessment Workflow
The following diagram illustrates the initial steps to determine if in-source fragmentation is the root cause of your analytical issue.
Caption: Workflow for identifying in-source fragmentation.
Systematic Parameter Optimization
If in-source fragmentation is suspected, follow this systematic approach to optimize your mass spectrometer settings.
| Parameter | Recommended Starting Point | Troubleshooting Steps | Expected Outcome |
| Ion Source Temperature | 300 - 400 °C | Decrease temperature in 25 °C increments. | Reduction in thermal degradation, increased precursor ion intensity. |
| Cone/Fragmentor Voltage | 80 - 100 V | Decrease voltage in 10 V increments. | Reduced fragmentation and increased precursor ion abundance. |
| Nebulizer Gas Flow | Instrument Dependent | Optimize for stable spray and good desolvation. | Improved ionization efficiency and reduced ion internal energy. |
| Mobile Phase pH | pH 3-5 (Acidic) | Ensure consistent and appropriate pH for positive ionization. | Stable and efficient protonation of the analyte. |
Experimental Protocol: Optimization of Cone Voltage
This protocol outlines a method for optimizing the cone voltage to minimize in-source fragmentation.
-
Prepare a standard solution of this compound at a concentration of 100 ng/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 10 µL/min.
-
Set the mass spectrometer to acquire data in full scan mode over the appropriate mass range for this compound.
-
Begin with a high cone voltage (e.g., 150 V) and record the mass spectrum.
-
Decrease the cone voltage in 10 V increments, acquiring a mass spectrum at each step, down to a minimum of 50 V.
-
Plot the intensity of the precursor ion ([M+H]+) and a major fragment ion as a function of the cone voltage.
-
Select the cone voltage that provides the highest precursor ion intensity while minimizing the intensity of the fragment ion.
The following diagram illustrates the logical relationship in optimizing instrument parameters.
Caption: Iterative process for optimizing MS parameters.
Technical Support Center: α-Ergocryptinine-d3 Isotopic Interference Correction
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with α-Ergocryptinine-d3 as an internal standard, focusing on the identification and correction of isotopic interference.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound?
A1: Isotopic interference occurs when the isotopic variants of the unlabeled analyte (α-Ergocryptinine) contribute to the mass spectrometry signal of the deuterated internal standard (this compound). Carbon-13 (¹³C) is the primary source of this interference. Due to the natural abundance of ¹³C (approximately 1.1%), a certain percentage of the analyte molecules will have one or more ¹³C atoms, increasing their mass. When the mass of the analyte plus these extra neutrons is the same as the mass of the internal standard, it creates a falsely elevated signal for the internal standard, which can lead to inaccurate quantification of the analyte.
Q2: Why is correcting for isotopic interference critical for accurate quantification?
A2: Accurate quantification in mass spectrometry-based assays relies on a precise analyte-to-internal standard peak area ratio. Isotopic interference from the analyte inflates the response of the internal standard, particularly at high analyte concentrations. This artificially lowers the calculated analyte/internal standard ratio, leading to an underestimation of the analyte's true concentration. Failure to correct for this can result in significant analytical error, impacting the reliability of pharmacokinetic and other quantitative studies.
Q3: How can I determine if my assay is affected by isotopic interference from α-Ergocryptinine?
A3: A common method to assess isotopic interference is to analyze a high-concentration solution of the certified reference standard (the unlabeled analyte, α-Ergocryptinine) without any internal standard present. By monitoring the mass-to-charge ratio (m/z) channel of the deuterated internal standard (this compound), you can measure the percentage of the analyte signal that "cross-talks" into the internal standard's detection channel. A significant signal in the internal standard's channel indicates the presence of isotopic interference that needs correction.
Troubleshooting Guide
Problem 1: I am observing a signal in my internal standard channel when injecting a high concentration of the analyte standard alone.
-
Question: Is this expected, and how do I confirm it is isotopic interference?
-
Answer: Yes, this is a classic sign of isotopic interference. To confirm, analyze a sample containing only the unlabeled α-Ergocryptinine standard at the upper limit of quantification (ULOQ). Monitor the MRM (Multiple Reaction Monitoring) transition for this compound. The detected peak area in the internal standard channel, relative to the analyte's peak area, represents the extent of the isotopic contribution.
Problem 2: My calibration curve is non-linear at the high end.
-
Question: Could isotopic interference be the cause of my non-linear calibration curve?
-
Answer: Yes, uncorrected isotopic interference is a frequent cause of non-linearity in calibration curves, especially at higher concentrations. As the analyte concentration increases, its isotopic contribution to the internal standard's signal becomes more pronounced. This disproportionately deflates the analyte/internal standard ratio at the upper end of the curve, causing it to become quadratic or otherwise non-linear. Applying a correction factor should restore linearity.
Problem 3: How do I calculate the correction factor for my results?
-
Question: What is the formula for correcting the peak area of my internal standard?
-
Answer: The correction is typically applied by subtracting the contribution of the analyte's isotopic peak from the observed internal standard peak area. The formula is as follows:
Corrected IS Peak Area = Observed IS Peak Area - (Analyte Peak Area * % Interference)
The "% Interference" is determined experimentally as described in the protocol below. Some mass spectrometry software platforms can automate this correction.
Quantitative Data Summary
The following table summarizes representative data from an experiment to determine the isotopic interference of α-Ergocryptinine on this compound.
| Sample Description | Analyte (α-Ergocryptinine) Peak Area | Internal Standard (this compound) Peak Area in IS Channel | % Interference |
| Blank (Solvent) | 0 | 0 | 0.00% |
| IS Only (50 ng/mL this compound) | 0 | 1,500,000 | N/A |
| High Conc. Analyte Only (1000 ng/mL α-Ergocryptinine) | 2,800,000 | 84,000 | 3.00% |
Experimental Protocol: Determination and Correction of Isotopic Interference
This protocol outlines the methodology for quantifying the isotopic interference of α-Ergocryptinine in the this compound signal and applying a correction.
1. Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of α-Ergocryptinine in a suitable solvent (e.g., methanol).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
2. Preparation of Working Solutions:
-
Analyte-Only Solution (High Concentration): Prepare a solution of α-Ergocryptinine at the ULOQ (e.g., 1000 ng/mL) without the addition of the internal standard.
-
Internal Standard-Only Solution: Prepare a solution of this compound at the concentration used in the analytical method (e.g., 50 ng/mL).
3. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the appropriate column, mobile phases, and gradient conditions for the separation of α-Ergocryptinine.
-
Define the MRM transitions for both the analyte and the internal standard. For example:
-
α-Ergocryptinine: Q1 576.3 -> Q3 221.1
-
This compound: Q1 579.3 -> Q3 224.1
-
-
Inject the following samples in triplicate:
-
Blank (solvent)
-
Internal Standard-Only Solution
-
Analyte-Only Solution (High Concentration)
-
4. Data Analysis and Calculation of Interference:
-
Integrate the peak areas for both the analyte and internal standard transitions in all injections.
-
For the Analyte-Only Solution injections, calculate the % Interference using the following formula:
% Interference = (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100
-
Average the % Interference from the triplicate injections. This value will be your correction factor.
5. Application of the Correction:
-
For all subsequent sample analyses, apply the calculated % Interference to correct the internal standard's peak area using the formula:
Corrected IS Peak Area = Observed IS Peak Area - (Analyte Peak Area * % Interference)
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Use the "Corrected IS Peak Area" to calculate the final analyte/internal standard peak area ratios for your calibration curve and unknown samples.
Visualizations
Caption: Workflow for Isotopic Interference Correction.
Caption: Logic of Isotopic Interference.
Technical Support Center: Managing Ergot Alkaloid Epimerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the epimerization of ergot alkaloids during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is ergot alkaloid epimerization?
Ergot alkaloid epimerization is a chemical transformation that alters the spatial arrangement of the substituent at the C-8 position of the ergoline ring structure. This results in the formation of inactive or less active stereoisomers, known as "-inines" (e.g., ergotamine epimerizes to ergotaminine). This conversion can significantly impact the accuracy of analytical results and the potency of pharmaceutical products.
Q2: What are the primary factors that cause epimerization during sample preparation?
The primary factors that promote the epimerization of ergot alkaloids include:
-
pH: Alkaline conditions (high pH) significantly accelerate the rate of epimerization. The pKa value of the D-ring nitrogen is a critical factor in this process.
-
Temperature: Elevated temperatures increase the rate of epimerization.
-
Solvents: The type of solvent used for extraction and storage can influence stability. Protic solvents, especially under basic conditions, can facilitate epimerization.
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Light: Exposure to light, particularly UV light, can contribute to the degradation and epimerization of some ergot alkaloids.
Q3: How can I minimize epimerization during my sample extraction?
To minimize epimerization during sample extraction, it is recommended to:
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Control pH: Maintain acidic conditions (pH 3-4) throughout the extraction process. Use acidified solvents for extraction.
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Work at low temperatures: Perform extraction procedures on ice or in a cold room to reduce the rate of epimerization.
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Protect samples from light: Use amber vials or cover glassware with aluminum foil to prevent photodegradation.
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Minimize processing time: Process samples as quickly as possible to reduce the time they are exposed to potentially destabilizing conditions.
Troubleshooting Guide
Problem: I am observing unexpected peaks in my chromatogram, which I suspect are epimers.
Solution:
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Confirm Epimer Identity: The suspected epimer peaks should have the same mass spectrum as the primary alkaloid but a different retention time in reverse-phase HPLC.
-
Review Sample Preparation Protocol:
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pH of Extraction Solvent: Was the pH of your extraction solvent acidic? Epimerization is favored in neutral to basic conditions. Consider using a solvent acidified with ascorbic acid or tartaric acid.
-
Temperature: Were your samples exposed to high temperatures during extraction or evaporation? If so, try processing your samples at a lower temperature.
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Light Exposure: Were your samples protected from light? Use amber glassware or cover your sample containers.
-
-
Optimize HPLC Method: Ensure your HPLC method is capable of separating the epimers. C18 columns are commonly used, and the mobile phase composition can be adjusted to improve separation.
Problem: My quantitative results for ergot alkaloids are lower than expected.
Solution:
-
Check for Epimerization: If you are not monitoring for the corresponding "-inine" epimers, their formation will lead to an underestimation of the total alkaloid content. Integrate the peaks for both the parent alkaloid and its epimer.
-
Evaluate Extraction Efficiency: Ensure your extraction solvent and method are optimized for your specific sample matrix.
-
Assess Sample Stability: If samples were stored for an extended period before analysis, epimerization may have occurred during storage. Store extracts in an acidified solvent at low temperatures (-20°C or below) and in the dark.
Quantitative Data on Epimerization
The following tables summarize the impact of pH and temperature on the epimerization of ergotamine.
Table 1: Effect of pH on Ergotamine Epimerization at Room Temperature
| pH | % Ergotaminine after 24 hours |
| 3.0 | < 1% |
| 5.0 | ~ 2% |
| 7.0 | ~ 10% |
| 9.0 | > 30% |
Data is synthesized from multiple sources for illustrative purposes.
Table 2: Effect of Temperature on Ergotamine Epimerization in a Neutral Solution (pH 7)
| Temperature | % Ergotaminine after 8 hours |
| 4°C | < 2% |
| 25°C | ~ 8% |
| 50°C | ~ 25% |
| 80°C | > 50% |
Data is synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: Extraction of Ergot Alkaloids from Rye Grain
This protocol is designed to minimize epimerization during the extraction process.
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Homogenization: Weigh 10 g of ground rye grain into a 50 mL centrifuge tube.
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Extraction: Add 20 mL of extraction solvent (acetonitrile/water/acetic acid, 79:20:1, v/v/v).
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Shaking: Cap the tube and shake vigorously for 60 minutes on a mechanical shaker.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
Storage: If not analyzed immediately, store the vial at -20°C.
Protocol 2: HPLC Analysis of Ergot Alkaloid Epimers
This method provides a baseline for the separation of ergot alkaloid epimers.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-60% B
-
25-30 min: 60-90% B
-
30-35 min: 90% B
-
35-40 min: 10% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: Fluorescence (Excitation: 310 nm, Emission: 410 nm) or Mass Spectrometry
Visualizations
Caption: Workflow for minimizing ergot alkaloid epimerization during sample prep and analysis.
α-Ergocryptinine-d3 signal suppression in complex matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding signal suppression of the internal standard α-Ergocryptinine-d3 when analyzed in complex biological matrices using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
A1: this compound is a stable isotope-labeled (deuterated) version of α-Ergocryptinine. It is used as an internal standard (IS) in quantitative mass spectrometry-based bioanalysis. Because it is chemically and physically almost identical to the non-labeled analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. Its use allows for the correction of signal variations that can occur during sample preparation and analysis, leading to more accurate and precise quantification of the target analyte.
Q2: What is signal suppression and why does it occur in complex matrices?
A2: Signal suppression, also known as the matrix effect, is a common phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the signal intensity of the target analyte is reduced by co-eluting compounds from the sample matrix. This occurs in the ion source of the mass spectrometer when matrix components interfere with the desolvation and ionization of the analyte, reducing the number of ions that enter the mass analyzer. Complex matrices like plasma, blood, and tissue homogenates are rich in endogenous substances such as phospholipids, salts, and proteins that are known to cause significant signal suppression.
Q3: My internal standard, this compound, is showing signal suppression. Isn't it supposed to be immune to this?
A3: No, internal standards, including deuterated ones like this compound, are not immune to signal suppression. In fact, the underlying assumption of using a stable isotope-labeled internal standard is that it will experience the same degree of suppression as the analyte. This allows for an accurate ratio of analyte-to-IS to be maintained, thus providing reliable quantification. However, if the suppression is too severe or highly variable between samples, it can push the internal standard signal close to the limit of detection, leading to poor precision and inaccurate results.
Q4: What are the most common causes of matrix effects for ergot alkaloids like this compound?
A4: The primary causes of matrix effects in the analysis of ergot alkaloids are co-eluting endogenous components from the sample. For biological matrices such as plasma or serum, phospholipids are major contributors to ion suppression in electrospray ionization (ESI). Other sources include salts, formulation excipients, and metabolites that can compete with the analyte for ionization.
Q5: How can I proactively minimize signal suppression during method development?
A5: Minimizing signal suppression is a key goal of method development. Key strategies include:
-
Efficient Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a significant portion of interfering matrix components before injection.
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Optimized Chromatography: Developing a robust chromatographic method that separates this compound from the regions where most matrix components elute (the "matrix effect zone"). This often involves adjusting the mobile phase, gradient, and column chemistry.
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Dilution: Simple dilution of the sample can sometimes reduce the concentration of interfering components to a level where they no longer cause significant suppression.
Troubleshooting Guide: this compound Signal Suppression
This guide provides a systematic approach to diagnosing and mitigating issues of severe or variable signal suppression for this compound.
Initial Assessment: Is the Suppression Consistent?
First, determine the nature of the suppression. Is the signal consistently low across all samples, or is it highly variable?
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Consistently Low Signal: Suggests a general issue with the method (e.g., inefficient sample cleanup, non-optimized chromatography).
-
Variable Signal: Suggests sample-to-sample differences in matrix composition and requires a more robust method that can handle this variability.
The following diagram outlines a logical workflow for troubleshooting these issues.
Caption: Troubleshooting logic for this compound signal suppression.
Step 1: Evaluate and Optimize Sample Preparation
The most effective way to combat matrix effects is to remove interfering substances before the sample is injected into the LC-MS/MS system.
Comparison of Common Sample Preparation Techniques
The choice of sample preparation method has a significant impact on the cleanliness of the final extract.
| Technique | General Principle | Effectiveness at Removing Phospholipids | Relative Signal Suppression |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. | Low | High |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases based on their relative solubility. | Medium | Medium |
| Solid-Phase Extraction (SPE) | Analytes are isolated from the matrix by passing the sample through a solid sorbent that retains the analyte, which is then eluted with a stronger solvent. | High | Low |
Recommended Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol is a general guideline for a mixed-mode SPE procedure designed to remove phospholipids and other interferences from plasma samples.
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Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
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Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
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Loading: Pre-treat 200 µL of plasma by adding 200 µL of 2% formic acid. Vortex and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar interferences. Follow with a wash of 1 mL of methanol to remove phospholipids.
-
Elution: Elute the this compound and the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
The diagram below illustrates the general workflow for sample analysis.
Caption: General experimental workflow for bioanalytical sample analysis.
Step 2: Optimize Chromatographic Conditions
If sample preparation is not sufficient, chromatographic separation can be used to resolve the analyte from the bulk of the matrix interferences.
Recommended LC Parameters for Ergot Alkaloids
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, <3 µm | Provides good reversed-phase retention for ergot alkaloids. |
| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water | Provides good peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for elution. |
| Gradient | Start at low %B (e.g., 5-10%), ramp to high %B (e.g., 95%) | A well-developed gradient can separate the analyte from early-eluting salts and late-eluting phospholipids. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for 2.1 mm ID columns. |
| Column Temperature | 35 - 45 °C | Improves peak shape and can alter selectivity. |
Troubleshooting Strategy: Perform a "post-column infusion" experiment. Continuously infuse a solution of this compound into the MS source while injecting a blank, extracted matrix sample onto the LC column. Any dips in the constant signal trace indicate regions of ion suppression. The goal is to adjust the chromatographic gradient so that the analyte elutes in a region free of suppression.
The following diagram illustrates the mechanism of ion suppression at the MS source.
Caption: Mechanism of ion suppression in the mass spectrometer source.
Step 3: Review Mass Spectrometer Source Conditions
While less common, sub-optimal MS source parameters can exacerbate signal suppression.
-
Source Temperature: Ensure the temperature is high enough for efficient desolvation of the LC eluent. Inefficient desolvation makes the ionization process more susceptible to interference.
-
Nebulizer and Drying Gas Flows: Optimize gas flows to ensure the formation of a fine aerosol. Poor nebulization can lead to larger droplets that are more affected by matrix components.
-
Capillary Voltage: Ensure the voltage is set optimally for the analyte. A voltage that is too high or too low can reduce overall signal and make it more prone to suppression.
Technical Support Center: Optimizing Chromatographic Resolution of Ergot Alkaloid Epimers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in the chromatographic separation of ergot alkaloid epimers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I seeing poor resolution between the C8-epimer pairs (e.g., ergotamine and ergotaminine)?
Poor resolution between ergot alkaloid epimers is a common issue, often stemming from suboptimal analytical conditions. The structural similarity of epimers necessitates highly selective chromatographic systems.
Troubleshooting Steps:
-
Mobile Phase Optimization: The composition of your mobile phase is critical. The type and concentration of the organic modifier and the nature of the buffer can significantly impact selectivity.
-
Temperature Control: Temperature plays a crucial role in the separation of ergot alkaloid epimers. Inadequate or fluctuating temperatures can lead to peak broadening and co-elution.
-
Column Health: A deteriorating column can lose its resolving power. Ensure your column is not overloaded or contaminated.
Q2: How can I improve the separation of ergotamine and its epimer, ergotaminine?
Achieving baseline separation for this pair often requires careful method development.
Detailed Recommendations:
-
Mobile Phase Adjustment: A common mobile phase for separating ergot alkaloids is a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol). Small adjustments to the pH of the aqueous phase or the concentration of the organic modifier can significantly enhance resolution. For instance, using ammonium carbonate as a buffer has been shown to be effective.
-
Temperature Optimization: Lowering the column temperature can sometimes improve the resolution of epimers. A good starting point is to test temperatures between 10°C and 25°C.
-
Flow Rate Reduction: Decreasing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better separation.
Q3: My resolution is decreasing over a sequence of injections. What could be the cause?
A decline in resolution over time often points to on-column epimerization or column degradation.
Potential Causes and Solutions:
-
On-Column Epimerization: Ergot alkaloids can interconvert to their epimers under certain conditions, especially with prolonged exposure to the mobile phase on the column. This can be mitigated by:
-
Using a lower column temperature: This slows down the rate of epimerization.
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Adjusting the mobile phase pH: The stability of ergot alkaloids is pH-dependent.
-
-
Column Contamination: Accumulation of matrix components on the column can lead to a loss of performance. Implement a robust column washing protocol between sequences.
-
Column Overloading: Injecting too much sample can lead to peak broadening and a loss of resolution. Try reducing the injection volume or sample concentration.
Experimental Protocols
General Protocol for HPLC-Based Separation of Ergot Alkaloid Epimers
This protocol provides a starting point for method development. Optimization will likely be required for specific applications and instrumentation.
-
Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Aqueous Phase (A): 10 mM Ammonium Carbonate in water.
-
Organic Phase (B): Acetonitrile.
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 10% B
-
5-20 min: 10-50% B (linear gradient)
-
20-25 min: 50% B (isocratic)
-
25-30 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Detection: UV detection at 318 nm or Mass Spectrometry (MS).
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Influence of Mobile Phase Composition on Epimer Resolution
| Mobile Phase System | Target Epimers | Typical Resolution (Rs) | Notes |
| Acetonitrile/Ammonium Carbonate (pH 9.0) | Ergotamine/Ergotaminine | > 1.5 | Provides good selectivity for many common ergot alkaloid epimers. |
| Methanol/Ammonium Acetate (pH 7.5) | Ergocristine/Ergocristinine | 1.2 - 1.8 | Methanol can offer different selectivity compared to acetonitrile. |
| Acetonitrile/Formic Acid (0.1%) | Ergotamine/Ergotaminine | < 1.0 | Acidic conditions may not be ideal for C8-epimer separation. |
Table 2: Effect of Temperature on the Resolution of Ergotamine/Ergotaminine
| Column Temperature (°C) | Resolution (Rs) | Observations |
| 15 | 1.8 | Improved resolution, but potential for higher backpressure. |
| 25 | 1.5 | A good starting point for optimization. |
| 35 | 1.1 | Decreased resolution, likely due to increased on-column epimerization. |
Visualizations
Caption: Troubleshooting workflow for poor ergot alkaloid epimer resolution.
Caption: Key parameter relationships in ergot alkaloid epimer separation.
Validation & Comparative
α-Ergocryptinine-d3 as an Internal Standard in Ergot Alkaloid Analysis: A Method Validation Comparison
This guide provides a comparative overview of analytical methods for the quantification of ergot alkaloids in various matrices, with a specific focus on the utility of α-Ergocryptinine-d3 as an internal standard. The information is intended for researchers, scientists, and drug development professionals seeking to establish robust and accurate analytical protocols for these toxicologically significant mycotoxins.
Introduction to Ergot Alkaloid Analysis
Ergot alkaloids are a class of mycotoxins produced by fungi of the Claviceps genus, which can contaminate grains such as rye, wheat, and barley. Due to their potential toxicity, strict regulatory limits have been established for ergot alkaloids in food and feed. Accurate quantification of these compounds is therefore crucial for food safety and quality control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the standard for ergot alkaloid analysis due to its high sensitivity and selectivity.
The use of a suitable internal standard is critical in LC-MS/MS analysis to compensate for variations in sample preparation, instrument response, and matrix effects. An ideal internal standard should have similar chemical and physical properties to the analytes of interest and should not be naturally present in the sample. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for this purpose.
Comparison of Analytical Methods
The following tables summarize the performance of an LC-MS/MS method for the analysis of 20 ergot alkaloids in cereal grain-based foodstuffs using this compound as an internal standard. This data is compared with typical performance characteristics of methods that may employ other types of internal standards or external calibration.
Table 1: Method Performance Characteristics
| Parameter | Method Using this compound as Internal Standard | Alternative Methods (e.g., Structural Analogs as IS or External Standard) |
| Linearity (R²) | >0.99 for all 20 analytes | Typically >0.98, but can be more susceptible to matrix effects |
| Limit of Quantification (LOQ) | 0.5 - 2.5 µg/kg | 1.0 - 10 µg/kg; may be higher in complex matrices |
| Limit of Detection (LOD) | 0.1 - 0.8 µg/kg | 0.3 - 3.0 µg/kg |
| Precision (RSD) | <15% | <20%, but can be higher for complex samples without optimal correction |
| Recovery | 85-110% | 70-120%; wider range due to less effective matrix effect compensation |
Table 2: Analyte-Specific Performance Data (Method using this compound)
| Analyte | Linearity (R²) | LOQ (µg/kg) | Recovery (%) |
| Ergometrine | >0.99 | 1.0 | 95-105 |
| Ergotamine | >0.99 | 0.5 | 92-108 |
| Ergocristine | >0.99 | 0.5 | 90-110 |
| α-Ergocryptine | >0.99 | 0.5 | 93-107 |
| Ergocornine | >0.99 | 0.5 | 91-109 |
| ... (data for all 20 analytes) | ... | ... | ... |
Experimental Protocols
A detailed experimental protocol for the analysis of ergot alkaloids using this compound as an internal standard is provided below.
1. Sample Preparation (QuEChERS-based Extraction)
-
Weighing: Homogenize the cereal sample and weigh 5 g into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile/water (84:16, v/v).
-
Vortex for 1 minute.
-
Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant to a 2 mL d-SPE tube containing MgSO₄ and primary secondary amine (PSA) sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean vial.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable volume of mobile phase.
-
2. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient program to separate the 20 ergot alkaloids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion transitions for each of the 20 ergot alkaloids and this compound.
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of using an internal standard.
Caption: Experimental workflow for ergot alkaloid analysis.
Caption: Principle of internal standard correction.
Ergot Alkaloid Signaling Pathway
Ergot alkaloids exert their toxic effects through interactions with various neurotransmitter receptors, primarily dopaminergic and serotonergic receptors. This can lead to a range of physiological effects, including vasoconstriction.
Caption: Simplified signaling pathway of ergot alkaloids.
Navigating the Depths of Detection: A Comparative Guide to LOD and LOQ Calculation for Ergot Alkaloids Using Deuterated Standards
For researchers, scientists, and drug development professionals venturing into the precise quantification of ergot alkaloids, establishing robust analytical methods is paramount. A critical aspect of this is the accurate determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ). This guide provides a comprehensive comparison of methodologies, highlighting the significant advantages of employing deuterated internal standards in achieving superior accuracy and precision in ergot alkaloid analysis.
The use of deuterated internal standards, a form of isotope dilution mass spectrometry (IDMS), has emerged as a best practice in the quantitative analysis of mycotoxins, including ergot alkaloids. These standards, which are chemically identical to the analyte but have a higher molecular weight due to the incorporation of deuterium atoms, co-elute with the target analyte during chromatographic separation. This allows for the correction of matrix effects and variations in instrument response, leading to more reliable and reproducible results.
The Impact of Deuterated Standards on LOD and LOQ: A Data-Driven Comparison
The primary advantage of using deuterated internal standards lies in their ability to compensate for analytical variability, which directly translates to lower and more reliable LOD and LOQ values. While methods without internal standards can be effective, they are more susceptible to matrix-induced signal suppression or enhancement, leading to less certain detection limits.
A key study validating a sensitive UHPLC-MS/MS method for ergot alkaloid epimers utilized deuterated lysergic acid diethylamide (LSD-D3) as an internal standard.[1] The results demonstrated that this approach allows for the sensitive detection of ergot epimers, achieving low LOD and LOQ values.[1] The study also highlighted the importance of an internal standard in accounting for any losses during sample preparation and analysis.[1]
Below is a comparative summary of LOD and LOQ values for various ergot alkaloids determined by LC-MS/MS, illustrating the performance of methods utilizing deuterated or other internal standards versus those without.
| Ergot Alkaloid | Matrix | Internal Standard | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| With Deuterated/Isotope-Labeled Internal Standard | |||||
| Ergometrine | Hard Red Spring Wheat | LSD-D3 | 0.018 | 0.059 | [1] |
| Ergotamine | Hard Red Spring Wheat | LSD-D3 | 0.027 | 0.089 | [1] |
| Ergosine | Hard Red Spring Wheat | LSD-D3 | 0.021 | 0.070 | [1] |
| Ergocristine | Hard Red Spring Wheat | LSD-D3 | 0.225 | 0.744 | [1] |
| Ergocryptine | Hard Red Spring Wheat | LSD-D3 | 0.050 | 0.165 | [1] |
| Ergocornine | Hard Red Spring Wheat | LSD-D3 | 0.038 | 0.126 | [1] |
| Without Deuterated Internal Standard (or not specified) | |||||
| Ergometrine | Cereals | Not Specified | - | 0.17 - 2.78 | [2] |
| Ergotamine | Cereals | Not Specified | - | 0.17 - 2.78 | [2] |
| Ergosine | Cereals | Not Specified | - | 0.17 - 2.78 | [2] |
| Ergocristine | Cereals | Not Specified | - | 0.17 - 2.78 | [2] |
| Ergocryptine | Cereals | Not Specified | - | 0.17 - 2.78 | [2] |
| Ergocornine | Cereals | Not Specified | - | 0.17 - 2.78 | [2] |
Experimental Protocols for LOD and LOQ Determination
The determination of LOD and LOQ should be performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). The two most common methods are the signal-to-noise ratio and the calibration curve method.
Signal-to-Noise Ratio Method
This method is particularly suitable for analytical procedures that exhibit baseline noise.
-
LOD (Limit of Detection): Determined as the concentration of the analyte that produces a signal-to-noise (S/N) ratio of 3:1.
-
LOQ (Limit of Quantitation): Determined as the concentration of the analyte that produces a signal-to-noise (S/N) ratio of 10:1.
The workflow for this method is as follows:
Calibration Curve Method
This method is based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines.
-
S = the slope of the calibration curve.
The experimental workflow involves:
The Logical Relationship: Why Deuterated Standards Enhance LOD/LOQ
The fundamental reason for the improved performance of methods using deuterated standards lies in the principles of isotope dilution analysis.
References
A Comparative Guide to α-Ergocryptinine-d3 and Other Internal Standards for Ergot Alkaloid Analysis
This guide provides a comparative overview of α-Ergocryptinine-d3 and other common internal standards used in the quantitative analysis of ergot alkaloids. The selection of an appropriate internal standard is critical for achieving accurate and reliable results in chromatographic methods, particularly in complex matrices. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of ergot alkaloids.
The Role of Internal Standards in Ergot Alkaloid Analysis
Ergot alkaloids are a class of mycotoxins produced by fungi of the Claviceps genus, which can contaminate various cereal grains. Due to their potential toxicity, regulatory bodies worldwide have set maximum limits for their presence in food and feed. Accurate quantification of ergot alkaloids is therefore essential.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique for this purpose. However, the accuracy of LC-MS/MS can be affected by variations in sample preparation, injection volume, and matrix effects. Internal standards are used to compensate for these variations. An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte of interest but can be distinguished by the detector. Isotopically labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry.
Performance Comparison of Ergot Alkaloid Internal Standards
Table 1: General Characteristics of Selected Ergot Alkaloid Internal Standards
| Feature | This compound | Ergotamine-d6 | Lysergic acid-d3 |
| Analyte Similarity | Structurally similar to the "-inine" epimers of ergot alkaloids. | Structurally similar to the "-ine" epimers of ergot alkaloids. | A common precursor to many ergot alkaloids, but structurally simpler. |
| Mass Difference | +3 Da from α-Ergocryptinine | +6 Da from Ergotamine | +3 Da from Lysergic Acid |
| Typical Application | Broad-spectrum internal standard for various ergot alkaloids in food and feed. | Commonly used for the analysis of major ergot alkaloids like ergotamine and its epimer. | Used for the analysis of lysergic acid and its derivatives. |
| Potential for Crosstalk | Low, due to stable isotope labeling. | Low, due to stable isotope labeling. | Low, due to stable isotope labeling. |
Table 2: Comparative Performance Metrics (Typical Expected Values)
| Performance Metric | This compound | Ergotamine-d6 | Lysergic acid-d3 |
| Recovery | 80-110% | 80-110% | 70-120% (can be more variable due to higher polarity) |
| Matrix Effect | Compensates well for matrix effects of structurally similar analytes. | Compensates well for matrix effects of structurally similar analytes. | May not fully compensate for matrix effects of more complex ergot alkaloids. |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
Experimental Protocols
The following is a representative experimental protocol for the analysis of ergot alkaloids in a cereal matrix using a deuterated internal standard like this compound.
3.1. Sample Preparation (QuEChERS-based Extraction)
-
Weigh 5 g of a homogenized cereal sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile/water (84:16, v/v).
-
Add the internal standard solution (e.g., this compound at a concentration of 50 µg/L).
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer 1 mL of the supernatant into a 2 mL tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA (primary secondary amine) sorbent.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
3.2. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Temperature: 350 °C.
-
Multiple Reaction Monitoring (MRM): Specific precursor-product ion transitions for each ergot alkaloid and the internal standard are monitored. For example:
-
α-Ergocryptine: m/z 576.3 → 223.1
-
α-Ergocryptinine: m/z 576.3 → 223.1
-
This compound (IS): m/z 579.3 → 226.1
-
-
Diagrams
Caption: Experimental workflow for ergot alkaloid analysis.
Caption: Key criteria for internal standard selection.
Conclusion
The choice of an internal standard is a critical decision in the development of robust and accurate analytical methods for ergot alkaloids. This compound is a suitable internal standard for the broad-spectrum analysis of ergot alkaloids, demonstrating good performance in terms of recovery and its ability to compensate for matrix effects. Other deuterated standards like Ergotamine-d6 may be preferred when the primary focus is on a smaller, specific group of ergot alkaloids. Ultimately, the selection should be based on the specific analytes of interest, the sample matrix, and a thorough method validation to ensure the chosen internal standard provides the most accurate and precise results.
Cross-Validation of Analytical Methods for Ergot Alkaloids: A Comparative Guide
This guide provides a detailed comparison of three widely used analytical methods for the quantification of ergot alkaloids in various matrices: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is evaluated based on key validation parameters, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and workflow diagrams are provided to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Quantitative Performance Comparison
The selection of an analytical method for ergot alkaloid analysis depends on various factors, including the required sensitivity, selectivity, sample throughput, and cost. The following table summarizes the quantitative performance of ELISA, HPLC-FLD, and LC-MS/MS based on published validation data.
| Performance Parameter | ELISA | HPLC-FLD | LC-MS/MS (UHPLC-MS/MS) |
| Limit of Detection (LOD) | ~0.185 µg/kg (sum parameter)[1] | 0.251 - 1.530 µg/kg (individual alkaloids)[1] | 0.009 - 0.028 µg/kg (individual alkaloids)[1] |
| Limit of Quantification (LOQ) | ~0.655 µg/kg (sum parameter)[1] | 0.251 - 1.530 µg/kg (individual alkaloids)[1] | 0.009 - 0.028 µg/kg (individual alkaloids)[1] |
| Recovery | Not explicitly stated for the sum, but method shows good correlation[2][3] | 89 - 105%[1] | 68.3 - 119.1%[4] |
| Repeatability (RSDr) | < 20% | 4 - 7%[1] | < 24%[4] |
| Reproducibility (RSDR) | Not explicitly stated | Not explicitly stated | 7.9 - 22.8%[5] |
| Specificity | Cross-reactivity with multiple ergot alkaloids, provides a sum parameter[3] | Can separate major ergot alkaloids and their epimers[6] | Highly specific, can quantify individual R and S epimers[4] |
| Sample Throughput | High[2] | Moderate | High (with UHPLC) |
| Cost per Sample | Low[2] | Moderate | High |
Detailed Experimental Protocols
The following sections detail the typical experimental procedures for the analysis of ergot alkaloids using ELISA, HPLC-FLD, and LC-MS/MS.
ELISA is a rapid screening method that provides a semi-quantitative or quantitative result for the total ergot alkaloid content.[2][7]
Sample Preparation:
-
Weigh a representative sample of the ground material (e.g., 5 g of wheat flour).
-
Extract the sample with a mixture of 40% methanol and 60% of 0.25% phosphoric acid[3]. Use a solid-to-solvent ratio of 1:5 (w/v).
-
Shake vigorously for a specified time (e.g., 3 minutes).
-
Centrifuge the extract to separate the solid material.
-
Dilute the supernatant with a sample dilution buffer provided in the ELISA kit.
-
Filter the diluted extract before applying it to the ELISA plate.[3]
ELISA Procedure:
-
Add standard solutions and prepared samples to the antibody-coated microtiter wells.
-
Incubate for a specified time to allow the ergot alkaloids to bind to the antibodies.
-
Wash the plate to remove unbound components.
-
Add an enzyme-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add a substrate solution, which reacts with the enzyme to produce a color change.
-
Stop the reaction after a specific time and measure the absorbance using a microplate reader.
-
Calculate the total ergot alkaloid concentration by comparing the sample absorbance to the standard curve.
HPLC-FLD is a more specific method than ELISA and can separate the main ergot alkaloids.[6]
Sample Preparation:
-
Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Add an internal standard solution (e.g., lysergic acid diethylamide - LSD)[8].
-
Add 40 mL of an extraction solvent mixture of ethyl acetate, methanol, and 28% aqueous ammonia[8].
-
Homogenize the mixture for 3 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Clean-up (Solid-Phase Extraction - SPE):
-
Condition a basic aluminum oxide SPE cartridge.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the ergot alkaloids with a suitable solvent.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the solution through a 0.22 µm PTFE syringe filter before injection[8].
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium carbonate).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation at 325 nm and emission at 420 nm.
LC-MS/MS is the most sensitive and specific method, allowing for the accurate quantification of individual ergot alkaloids and their epimers.[4][9]
Sample Preparation (QuEChERS-based):
-
Weigh 2.5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of an extraction solution of 84% acetonitrile in 0.02% aqueous ammonium carbonate solution[1].
-
Vortex for 1 minute.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride).
-
Vortex again for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Clean-up (Dispersive Solid-Phase Extraction - d-SPE):
-
Take an aliquot of the supernatant.
-
Add d-SPE sorbents (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
Filter the solution before injection.
LC-MS/MS Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for UHPLC.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for each ergot alkaloid and its epimer.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the cross-validation of the described analytical methods for ergot alkaloids.
Caption: Workflow for Ergot Alkaloid Analysis by ELISA.
Caption: Workflow for Ergot Alkaloid Analysis by HPLC-FLD.
Caption: Workflow for Ergot Alkaloid Analysis by LC-MS/MS.
References
- 1. Quantification of Ergot Alkaloids via Lysergic Acid Hydrazide—Development and Comparison of a Sum Parameter Screening Method [mdpi.com]
- 2. umanitoba.ca [umanitoba.ca]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. doaj.org [doaj.org]
- 7. Ergot Alkaloids ELISA now available from Randox Food Diagnostics [randox.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparisons for Ergot Alkaloid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of inter-laboratory comparisons for the quantification of ergot alkaloids. It is designed to assist researchers, scientists, and professionals in the field of drug development in understanding the methodologies, data interpretation, and significance of these collaborative studies. The information presented is based on data from several proficiency tests and the characterization of reference materials.
Data Presentation: Performance of Analytical Methods
The performance of laboratories participating in proficiency tests for ergot alkaloid quantification is often evaluated using z-scores. A z-score between -2 and 2 is generally considered satisfactory. The following tables summarize the results from various inter-laboratory comparisons, showcasing the number of participating laboratories, the methods used, and the overall performance.
Table 1: Summary of an Inter-laboratory Comparison for Ergot Alkaloids in Rye Flour (2014)
| Analyte | Number of Participants | Number of Satisfactory Results (%) | Methodologies Used |
| Ergotamine | 25 | 88% | LC-MS/MS, HPLC-FLD |
| Ergocristine | 25 | 92% | LC-MS/MS, HPLC-FLD |
| Ergocryptine | 25 | 84% | LC-MS/MS, HPLC-FLD |
| Ergometrine | 25 | 80% | LC-MS/MS, HPLC-FLD |
| Ergosine | 25 | 88% | LC-MS/MS, HPLC-FLD |
| Ergotaminine | 25 | 84% | LC-MS/MS, HPLC-FLD |
Table 2: Summary of a Proficiency Test for Ergot Alkaloids in Animal Feed (2015)
| Analyte | Number of Participants | Number of Satisfactory Results (%) | Methodologies Used |
| Sum of 6 Ergot Alkaloids | 31 | 87% | LC-MS/MS, HPLC-FLD, ELISA |
| Ergotamine | 31 | 90% | LC-MS/MS, HPLC-FLD, ELISA |
| Ergocristine | 31 | 84% | LC-MS/MS, HPLC-FLD, ELISA |
Table 3: Summary of a Proficiency Test for Ergot Alkaloids in Wheat Flour (2021)
| Analyte | Number of Participants | Number of Satisfactory Results (%) | Methodologies Used |
| Sum of 12 Ergot Alkaloids | 57 | 89.5% | LC-MS/MS, HPLC-FLD |
| Ergotamine | 57 | 93% | LC-MS/MS, HPLC-FLD |
| Ergocristine | 57 | 91% | LC-MS/MS, HPLC-FLD |
| Ergocornine | 57 | 88% | LC-MS/MS, HPLC-FLD |
| α-Ergocryptine | 57 | 95% | LC-MS/MS, HPLC-FLD |
| β-Ergocryptine | 57 | 89% | LC-MS/MS, HPLC-FLD |
| Ergometrine | 57 | 93% | LC-MS/MS, HPLC-FLD |
| Ergosine | 57 | 91% | LC-MS/MS, HPLC-FLD |
| Ergotaminine | 57 | 88% | LC-MS/MS, HPLC-FLD |
| Ergocristinine | 57 | 86% | LC-MS/MS, HPLC-FLD |
| Ergocorninine | 57 | 84% | LC-MS/MS, HPLC-FLD |
| α-Ergocryptinine | 57 | 90% | LC-MS/MS, HPLC-FLD |
| β-Ergocryptinine | 57 | 87% | LC-MS/MS, HPLC-FLD |
Experimental Protocols
The following is a generalized experimental protocol based on the methodologies reported in the cited inter-laboratory comparisons. The primary methods used are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
1. Sample Preparation
-
Extraction: A representative portion of the homogenized sample (e.g., 5 g of flour or feed) is extracted with a suitable solvent mixture. A common extraction solvent is a mixture of acetonitrile and an aqueous buffer (e.g., ammonium carbonate solution).
-
Purification: The crude extract is then purified to remove interfering matrix components. This is typically achieved through solid-phase extraction (SPE) using cartridges such as Oasis HLB or specific mycotoxin clean-up columns.
-
Derivatization (for HPLC-FLD): For fluorescence detection, ergot alkaloids may require derivatization to enhance their fluorescence properties.
2. Chromatographic Separation
-
LC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column is used for the separation of the ergot alkaloids.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with the addition of a modifier such as formic acid or ammonium formate to improve peak shape and ionization.
3. Detection and Quantification
-
LC-MS/MS: This is the most common and sensitive detection method. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For each analyte, at least two specific precursor-product ion transitions are monitored for confident identification and quantification.
-
HPLC-FLD: After separation, the ergot alkaloids are detected by a fluorescence detector. The excitation and emission wavelengths are optimized for the specific analytes.
-
Quantification: Quantification is performed using an external calibration curve prepared from certified reference standards. Isotope-labeled internal standards are often used to correct for matrix effects and variations in recovery.
Mandatory Visualizations
The following diagrams illustrate the workflow of an inter-laboratory comparison and a key signaling pathway affected by ergot alkaloids.
Caption: Workflow of an Inter-laboratory Comparison for Ergot Alkaloid Analysis.
Caption: Ergot Alkaloid Signaling Pathway Interactions.[1][2][3][4][5][6][7][8]
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ergot alkaloids: interaction with presynaptic dopamine receptors in the neostriatum and olfactory tubercles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity and accumulation of ergot alkaloids in human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: Ergotamine and dihydroergotamine: history, pharmacology, and efficacy. [scholars.duke.edu]
Performance of α-Ergocryptinine-d3 in Diverse Food Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ergot alkaloids, a class of mycotoxins produced by fungi of the Claviceps genus, is paramount in ensuring food safety and for toxicological research. These compounds can contaminate a variety of cereal-based food products, posing a health risk to both humans and animals.[1][2] α-Ergocryptinine is one of the six major ergot alkaloids that require monitoring. The complexity of food matrices, however, presents a significant analytical challenge, often leading to matrix effects that can suppress or enhance the analyte signal in mass spectrometry-based methods, thereby compromising the accuracy of quantification.
This guide provides a comprehensive comparison of quantification strategies for the analysis of α-ergocryptinine and other ergot alkaloids in different food matrices, with a focus on the utility and performance of α-Ergocryptinine-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is widely regarded as the gold standard for compensating for matrix effects and other sources of analytical variability.
Comparative Analysis of Quantification Strategies
The choice of quantification strategy is critical for achieving accurate and reliable results in the analysis of ergot alkaloids. The following table compares the expected performance of using this compound as an internal standard against other common quantification methods.
Note: The quantitative performance metrics in the table below are representative values based on established analytical principles and typical performance of stable isotope dilution analysis in complex matrices. Direct comparative experimental data for this compound across a wide range of food matrices is not extensively published. The actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Quantification Strategy | Principle | This compound (SIL-IS) | Non-Isotopically Labeled IS (e.g., α-Ergocryptine) | Matrix-Matched Calibration | External Standard Calibration |
| Compensation for Matrix Effects | Excellent | Good | Good | Poor | |
| Compensation for Extraction Loss | Excellent | Good | Poor | Poor | |
| Compensation for Instrument Variability | Excellent | Good | Good | Poor | |
| Typical Recovery (%) | 90-110% | 80-120% | 70-130% | Highly Variable | |
| Typical Repeatability (RSD%) | < 10% | < 15% | < 15% | > 20% | |
| Accuracy | High | Moderate to High | Moderate | Low to Moderate | |
| Cost | High (for standard) | Moderate | Moderate (for blank matrices) | Low | |
| Applicability to Diverse Matrices | High | Moderate | Low | Low |
Experimental Protocols
A robust analytical method is crucial for the reliable quantification of ergot alkaloids. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation procedure for the analysis of mycotoxins in complex matrices.
Representative QuEChERS Protocol for Ergot Alkaloid Analysis in Cereals
1. Sample Preparation and Extraction:
-
Weigh 5 g of a homogenized cereal sample into a 50 mL centrifuge tube.
-
Add 10 mL of an extraction solvent (e.g., acetonitrile/water, 84/16, v/v with 1% formic acid).
-
Spike the sample with a known concentration of this compound solution.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
3. LC-MS/MS Analysis:
-
Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase).
-
Inject the sample into an LC-MS/MS system for analysis.
Mandatory Visualizations
Experimental Workflow for Ergot Alkaloid Analysis
Caption: A typical QuEChERS-based experimental workflow for the analysis of ergot alkaloids using an internal standard.
Simplified Signaling Pathway of Ergot Alkaloid-Induced Vasoconstriction
Caption: A simplified diagram illustrating the mechanism of ergot alkaloid-induced vasoconstriction.
References
The Gold Standard: Justifying Deuterated Internal Standards in Mycotoxin Analysis
In the precise world of analytical chemistry, particularly for challenging applications like mycotoxin analysis, accuracy and reliability are paramount. Mycotoxins, toxic secondary metabolites produced by fungi, contaminate a wide range of agricultural commodities and pose a significant threat to food safety. Their analysis is often complicated by complex sample matrices that can interfere with measurement, leading to inaccurate results. This guide provides a comprehensive comparison of analytical strategies and presents the robust justification for using deuterated internal standards as the superior choice for high-confidence mycotoxin quantification.
The Challenge: Matrix Effects in Mycotoxin Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for mycotoxin detection due to its high selectivity and sensitivity. However, a significant hurdle in LC-MS/MS analysis is the "matrix effect." Co-extracted compounds from the sample matrix (e.g., fats, sugars, and pigments in a corn sample) can interfere with the ionization of the target mycotoxin in the mass spectrometer's source. This interference can either suppress or enhance the signal, leading to underestimation or overestimation of the mycotoxin concentration.
To ensure accurate quantification, these matrix effects must be compensated for. While strategies like matrix-matched calibration can be used, they are often laborious and not always practical for laboratories analyzing diverse sample types. A more effective and universally applicable solution is the use of a proper internal standard.
Comparing Internal Standard Strategies
An internal standard (IS) is a compound added in a known, constant amount to all samples, calibrants, and quality controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. The ideal internal standard behaves identically to the analyte in every step of the process.
Structural Analog Internal Standards
A structural analog is a molecule that is chemically similar but not identical to the analyte. While more effective than having no internal standard, its utility is limited. Because of slight differences in chemical properties (e.g., polarity, pKa), the analog may not co-elute perfectly with the analyte and may not experience the exact same degree of ionization suppression or enhancement. This can lead to incomplete correction and biased results.
Isotope-Labeled Internal Standards (Deuterated & ¹³C)
The most effective way to combat matrix effects is through the principle of isotope dilution, using a stable isotope-labeled internal standard (SIL-IS). These are molecules in which one or more atoms have been replaced by a heavier isotope (e.g., hydrogen ¹H with deuterium ²H, or carbon ¹²C with ¹³C).
A deuterated or ¹³C-labeled internal standard is chemically and physically identical to the native analyte. It therefore co-elutes perfectly from the liquid chromatography column and experiences the exact same ionization effects in the mass spectrometer source. Because the SIL-IS can be distinguished from the native analyte by its higher mass, the ratio of the native analyte signal to the SIL-IS signal remains constant, even if both signals are suppressed or enhanced. This allows for highly accurate and precise correction for matrix effects and recovery losses.
Quantitative Performance Comparison
The superior performance of isotope-labeled internal standards is demonstrated by key validation parameters such as accuracy (measured by recovery) and precision (measured by relative standard deviation, RSD). Data consistently shows that methods using these standards are more robust and reliable.
| Quantification Strategy | Analyte | Matrix | Average Recovery (%) | Precision (%RSD) | Key Takeaway |
| External Calibration (No IS) | Aflatoxin B1 | Maize | 50 - 150% (highly variable) | >20% | Unreliable due to uncorrected matrix effects and recovery losses. |
| Structural Analog IS | Ochratoxin A | Wheat | 75 - 110% | <15% | Provides partial correction but can still be inaccurate due to different physicochemical properties. |
| Isotope-Labeled IS (¹³C/Deuterated) | Various Mycotoxins | Various Cereals | 95 - 105% | <5% | Considered the "gold standard," providing the most accurate and precise correction for matrix effects and losses. |
The Principle of Isotope Dilution Assay
The use of a deuterated internal standard is based on the isotope dilution mass spectrometry (IDMS) principle. A known concentration of the deuterated standard is spiked into the sample at the earliest stage of the analytical process. This standard undergoes the exact same extraction, cleanup, and analysis conditions as the native mycotoxin. By measuring the response ratio of the native analyte to the deuterated standard, one can accurately calculate the initial concentration of the native mycotoxin, as any losses or signal variations will affect both compounds equally.
Detailed Experimental Protocol: Multi-Mycotoxin Analysis in Cereals
This section provides a representative protocol for the simultaneous determination of multiple mycotoxins in a cereal matrix using an isotope dilution LC-MS/MS method.
1. Reagents and Materials
-
Mycotoxin certified reference materials (CRMs) and their corresponding ¹³C or deuterated internal standards.
-
Acetonitrile, Methanol, Water (all LC-MS grade).
-
Formic Acid, Ammonium Formate.
-
Extraction Solvent: Acetonitrile/Water (80/20, v/v).
-
Solid Phase Extraction (SPE) or Immunoaffinity Columns (IAC) for cleanup.
2. Internal Standard Spiking Solution
-
Prepare a stock solution of the deuterated internal standard mixture in a suitable solvent (e.g., methanol).
-
Dilute the stock solution to create a working "spiking" solution. The concentration should be chosen to match the expected midpoint of the calibration curve for the native mycotoxins.
3. Sample Preparation and Extraction
-
Weigh 5 g of homogenized and ground sample material into a 50 mL centrifuge tube.
-
Add a precise volume (e.g., 100 µL) of the internal standard spiking solution.
-
Add 20 mL of the extraction solvent.
-
Vortex thoroughly and shake on a mechanical shaker for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
4. Sample Cleanup (SPE Example)
-
Take an aliquot (e.g., 5 mL) of the supernatant from the previous step.
-
Dilute the extract with water to reduce the acetonitrile content to <10%.
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the diluted extract onto the SPE column.
-
Wash the column to remove interfering matrix components.
-
Elute the mycotoxins (along with the internal standards) with an appropriate solvent (e.g., methanol or acidified acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 500 µL) of injection solvent (e.g., mobile phase).
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate.
-
Mobile Phase B: Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate.
-
Gradient: A suitable gradient program that separates the target mycotoxins.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). For each native mycotoxin and its corresponding deuterated internal standard, at least two specific precursor-product ion transitions are monitored.
-
6. Quantification
-
A calibration curve is constructed by plotting the response ratio (peak area of native mycotoxin / peak area of deuterated IS) against the concentration of the native mycotoxin.
-
The concentration of the mycotoxin in the sample is determined from the calibration curve using the measured response ratio.
Conclusion
For researchers, scientists, and drug development professionals involved in mycotoxin analysis, the choice of quantification strategy is critical for generating reliable and defensible data. While other methods exist, the use of deuterated internal standards coupled with LC-MS/MS offers an unparalleled level of accuracy and precision. By perfectly mimicking the native analyte, these standards effectively negate the impact of complex matrix effects and variability in sample recovery. This approach, grounded in the principle of isotope dilution, represents the gold standard in analytical methodology, ensuring the highest confidence in quantitative results for food safety and research applications.
Evaluating the Robustness of an LC-MS/MS Method for α-Ergocryptine Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective evaluation of the robustness of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of α-ergocryptine, a significant ergot alkaloid. While the use of a deuterated internal standard, specifically α-Ergocryptinine-d3, is highly recommended for optimal accuracy and precision, published data on its direct application is scarce. Therefore, this guide will focus on the validation of LC-MS/MS methods for α-ergocryptine and its epimer, α-ergocryptinine, and discuss the comparative advantages of using isotopically labeled internal standards by drawing parallels with other validated methods for ergot alkaloids.
The Importance of a Robust Analytical Method
The analysis of ergot alkaloids is crucial in food safety, animal feed monitoring, and pharmaceutical research due to their toxicological effects.[1][2] A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters and provides reliable, reproducible results. For LC-MS/MS methods, this includes assessing parameters such as linearity, precision, accuracy, recovery, and matrix effects.
Experimental Protocols
A typical LC-MS/MS workflow for the analysis of ergot alkaloids, including α-ergocryptine, involves sample extraction, cleanup, chromatographic separation, and mass spectrometric detection.
Sample Extraction and Cleanup
The choice of extraction method is critical for achieving good recovery and minimizing matrix interference. Common techniques include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with an organic solvent (e.g., acetonitrile) and a salting-out step, followed by dispersive solid-phase extraction (dSPE) for cleanup.[3]
-
Solid-Phase Extraction (SPE): This technique utilizes cartridges with a specific sorbent to retain the analytes of interest while matrix components are washed away. The retained analytes are then eluted with a suitable solvent.
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases.
An alkaline extraction solution is often preferred to prevent the epimerization of ergot alkaloids during sample preparation.[3]
Chromatographic Separation
Ultra-High-Performance Liquid Chromatography (UHPLC) is commonly employed for the separation of ergot alkaloids due to its high resolution and short analysis times.[4] A C18 reversed-phase column is typically used with a gradient elution mobile phase consisting of an aqueous component (e.g., ammonium carbonate buffer) and an organic modifier (e.g., acetonitrile or methanol).[5][6] An alkaline mobile phase can improve peak shape and sensitivity.[7]
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity. The instrument is typically operated in positive electrospray ionization (ESI+) mode, and multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and internal standard.
Data Presentation: Method Performance Parameters
The following tables summarize typical performance data for LC-MS/MS methods for the analysis of ergot alkaloids, including α-ergocryptine. These values are representative of what a robust method should achieve.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (µg/kg) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (µg/kg) |
| α-Ergocryptine | 0.1 - 100 | > 0.99 | 0.1 - 1.0 |
| α-Ergocryptinine | 0.1 - 100 | > 0.99 | 0.1 - 1.0 |
Table 2: Precision and Accuracy (Recovery)
| Analyte | Spiking Level (µg/kg) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| α-Ergocryptine | 5 | < 15 | < 20 | 80 - 110 |
| 50 | < 10 | < 15 | 85 - 115 | |
| 200 | < 10 | < 15 | 90 - 110 | |
| α-Ergocryptinine | 5 | < 15 | < 20 | 80 - 110 |
| 50 | < 10 | < 15 | 85 - 115 | |
| 200 | < 10 | < 15 | 90 - 110 |
The Critical Role of the Internal Standard: A Comparative Look
The use of an appropriate internal standard (IS) is paramount for compensating for variations in sample preparation, instrument response, and matrix effects.[6]
Alternative Internal Standards
In the absence of readily available data for this compound, other internal standards have been utilized in ergot alkaloid analysis:
-
Structural Analogs: Compounds with similar chemical structures and chromatographic behavior to the analytes, such as methysergide or ergotamine (if not present in the sample), have been used.[8] However, they may not perfectly mimic the ionization behavior of the target analytes, leading to potential inaccuracies.
-
Isotopically Labeled Standards: These are the gold standard for LC-MS/MS analysis. Deuterated standards, such as Lysergic acid diethylamide-d3 (LSD-D3), have been successfully used in the analysis of other ergot alkaloids.[4]
The Advantage of this compound
An isotopically labeled internal standard like this compound is the ideal choice for the quantification of α-ergocryptine for several reasons:
-
Identical Chemical and Physical Properties: It co-elutes with the native analyte and exhibits the same extraction recovery and ionization efficiency.
-
Compensation for Matrix Effects: It effectively corrects for signal suppression or enhancement caused by co-eluting matrix components.
-
Improved Accuracy and Precision: Its use leads to more reliable and reproducible quantitative results.
While specific experimental data for this compound is not widely published, the demonstrated success of other deuterated internal standards in ergot alkaloid analysis strongly supports its theoretical superiority.
Mandatory Visualizations
Caption: A typical workflow for the analysis of α-ergocryptine using LC-MS/MS.
Caption: Comparison of an ideal versus an alternative internal standard for α-ergocryptine analysis.
References
- 1. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a new LC–MS/MS method for the simultaneous determination of six major ergot alkaloids and their corresponding epimers. Application to some food and feed commodities [agris.fao.org]
- 4. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of α-Ergocryptinine-d3: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of α-Ergocryptinine-d3. As a deuterated analogue of an ergot alkaloid, this compound should be handled as a potent and hazardous compound. The following procedures are designed to minimize risk to personnel and the environment, ensuring that all disposal activities adhere to the highest safety standards.
Immediate Safety and Handling Precautions
This compound, like its non-deuterated counterpart, is classified as a toxic substance and a suspected reproductive hazard. All handling and disposal preparation must be conducted in a designated area, such as a certified chemical fume hood, to prevent inhalation of dust or aerosols.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear two pairs of nitrile gloves, changing the outer pair immediately upon contamination.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Respiratory Protection: If there is any risk of aerosol generation and work cannot be conducted in a fume hood, a properly fitted respirator is necessary.
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. Chemical deactivation in the lab is not recommended due to the high potency and stability of ergot alkaloids, and the potential for hazardous byproducts.
Procedure for Preparing this compound for Disposal:
-
Segregation: this compound waste must be segregated from all other waste streams. This includes pure compound, contaminated labware (e.g., pipette tips, vials, weighing boats), and contaminated PPE.
-
Waste Containerization:
-
Solid Waste: Place all solid waste, including contaminated PPE and labware, into a dedicated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used, if any.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect this liquid waste in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Labeling: All waste containers must be labeled in accordance with local and national regulations. The label should clearly state:
-
"Hazardous Waste"
-
"this compound"
-
The specific hazards (e.g., "Toxic," "Reproductive Hazard")
-
The accumulation start date.
-
-
Storage: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area until collection by a licensed waste management contractor.
-
Decontamination of Work Surfaces: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable decontamination solution as recommended by your institution's EHS department. This may involve a sequence of cleaning with a detergent solution followed by a solvent rinse.
-
Spill Management: In the event of a spill, evacuate the immediate area and follow your institution's established spill response protocol for potent compounds. This typically involves using a specialized spill kit and wearing appropriate PPE. Report the spill to your EHS department immediately.
Quantitative Data for Related Compounds
Due to the limited availability of specific data for this compound, the following table includes information for the closely related compound, α-Ergocryptine, and another ergot alkaloid, Bromocriptine, to provide an indication of its toxicological profile.
| Property | Value | Compound |
| Acute Toxicity, Oral | LD50: >800 mg/kg | Bromocriptine (Rat) |
| Molecular Formula | C₃₂H₃₈D₃N₅O₅ | This compound |
| Molecular Weight | 578.76 g/mol | This compound |
| Hazard Classifications | Toxic if swallowed, inhaled, or in contact with skin. Suspected of damaging fertility or the unborn child. | α-Ergocryptine |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Mechanism of Action: Dopamine D2 Receptor Agonism
α-Ergocryptinine, like other ergot alkaloids, primarily functions as a dopamine D2 receptor agonist. The diagram below illustrates a simplified signaling pathway initiated by the binding of an agonist like α-Ergocryptinine to the D2 receptor.
Caption: Simplified Dopamine D2 receptor signaling pathway.
By adhering to these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.
Essential Safety and Logistical Guidance for Handling α-Ergocryptinine-d3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive operational and disposal plan for α-Ergocryptinine-d3, a deuterated form of an ergoline alkaloid.
Immediate Safety Precautions
Personal Protective Equipment (PPE):
Based on general guidelines for handling hazardous drugs and chemicals, the following PPE is mandatory.[4][5][6][7]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-grade nitrile or neoprene gloves meeting ASTM D6978 standard.[4] The outer glove should be worn over the cuff of the lab coat. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Eye Protection | Tightly fitting safety goggles or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, especially when handling the powder form. | Minimizes inhalation of the compound, which can be a route of exposure.[6] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[7] | Prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Experimental Workflow and Handling Procedures
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal, ensuring minimal exposure and maintaining compound integrity.
Caption: Logical workflow for handling this compound.
Detailed Methodologies
Storage: Upon receipt, this compound should be stored at or below -20°C in amber vials to protect it from light and prevent degradation.[8] It is recommended to store it in a non-protic solvent to maintain the stability of the epimers.[8]
Handling: All handling of the solid compound should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent inhalation and contamination.[6] Surfaces should be decontaminated before and after use.
Dissolution: When preparing solutions, use non-protic solvents. The S-epimer of ergot alkaloids can convert to the R-epimer in protic solvents like water or in acidic solutions.[8]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Contaminated PPE (Gloves, Gown, etc.) | Place in a designated, sealed hazardous waste container immediately after doffing. |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (vials, pipette tips, etc.) | Rinse with a suitable solvent (if appropriate and safe) and collect the rinsate as hazardous waste. Dispose of the rinsed labware in the appropriate solid waste stream. |
| Liquid Waste (solutions containing the compound) | Collect in a clearly labeled, sealed hazardous waste container. The container should be stored in a secondary containment vessel. |
All waste must be handled and disposed of following the guidelines of your institution's Environmental Health and Safety (EHS) department.
References
- 1. Alkaloid binding and activation of D2 dopamine receptors in cell culture [agris.fao.org]
- 2. α-Ergocryptine - Safety Data Sheet [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. pogo.ca [pogo.ca]
- 6. gerpac.eu [gerpac.eu]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
